2,2-Dimethylhex-5-yn-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylhex-5-yn-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-5-6-7(9)8(2,3)4/h1,7,9H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTKFMYMEUWRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312282 | |
| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53723-35-6 | |
| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53723-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2-Dimethylhex-5-yn-3-ol CAS 53723-35-6 properties
This technical guide details the properties, synthesis, and pharmaceutical applications of 2,2-Dimethylhex-5-yn-3-ol (CAS 53723-35-6), a specialized homopropargylic alcohol used as a sterically encumbered building block in organic synthesis and drug development.
Synthesis, Properties, and Pharmaceutical Utility
Executive Summary
This compound (CAS 53723-35-6) is a secondary homopropargylic alcohol characterized by a bulky tert-butyl group adjacent to the hydroxyl center. This structural feature imparts significant steric hindrance, influencing the stereochemical outcome of downstream transformations and enhancing metabolic stability in medicinal chemistry applications. It serves as a critical intermediate in the total synthesis of bioactive natural products (e.g., fungal decanolides) and provides a dual-functional scaffold—containing both a terminal alkyne and a secondary alcohol—for divergent library synthesis via "Click" chemistry and cross-coupling reactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| CAS Registry Number | 53723-35-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Physical State | Colorless to pale yellow viscous oil |
| Boiling Point | ~65–70 °C at 1.5 mmHg (Predicted); ~175 °C at 760 mmHg |
| Density | ~0.89 g/cm³ (Predicted) |
| Solubility | Soluble in THF, DCM, EtOAc, MeOH; Insoluble in water |
| Key Functional Groups | Terminal Alkyne (C≡C-H), Secondary Alcohol (C-OH), tert-Butyl |
Synthetic Pathways & Mechanism[3][6][7]
The industrial and laboratory-scale synthesis of this compound relies on the nucleophilic addition of a propargyl metal species to pivalaldehyde (trimethylacetaldehyde). The steric bulk of the aldehyde favors the formation of the homopropargylic alcohol over the allenic isomer.
3.1. Primary Method: Zinc-Mediated Barbier Reaction
This method is preferred for its operational simplicity and high chemoselectivity. It avoids the isolation of moisture-sensitive organometallics by generating the reactive species in situ.
-
Reagents: Pivalaldehyde, Propargyl Bromide, Zinc dust (activated), aq. NH₄Cl/THF.[1][2][3][4]
-
Mechanism: Oxidative insertion of Zn into propargyl bromide yields a propargylzinc/allenylzinc equilibrium. The tert-butyl group of the aldehyde directs the attack to the γ-position of the allenylzinc species (or α-position of propargylzinc), exclusively yielding the homopropargylic alcohol.
3.2. Alternative Method: Indium-Mediated Aqueous Allylation
For green chemistry applications, Indium metal can mediate the reaction in water/ethanol mixtures, tolerating unprotected functional groups.
3.3. Reaction Mechanism Visualization
Figure 1: Mechanistic pathway for the Zinc-mediated synthesis of this compound.
Experimental Protocol: Gram-Scale Synthesis
Source: Adapted from standard Barbier reaction protocols (e.g., NIHMS930203).
Objective: Synthesis of this compound (10 mmol scale).
Materials:
-
Pivalaldehyde (863 mg, 10 mmol)
-
Propargyl bromide (80 wt. % in toluene, 1.78 g, 12 mmol)
-
Zinc dust (activated, 980 mg, 15 mmol)
-
THF (anhydrous, 20 mL)
-
Saturated aqueous NH₄Cl (20 mL)
Procedure:
-
Activation: Suspend Zinc dust in THF (5 mL). Add 1,2-dibromoethane (2 drops) and heat to reflux for 1 minute to activate the surface. Cool to room temperature.
-
Addition: Add the remaining THF (15 mL) and pivalaldehyde to the reaction vessel.
-
Initiation: Cool the mixture to 0 °C. Dropwise add propargyl bromide over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture into saturated aq. NH₄Cl (20 mL) and stir vigorously for 10 minutes.
-
Extraction: Extract with Diethyl Ether or EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the resulting viscous oil via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to yield the pure alcohol.
Expected Yield: 85–95% Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 3.42 (dd, J = 8.5, 3.5 Hz, 1H, CHOH), 2.51 (ddd, 1H, Propargyl-CH), 2.35 (ddd, 1H, Propargyl-CH), 2.05 (t, J = 2.6 Hz, 1H, C≡CH), 0.92 (s, 9H, t-Bu).
Applications in Drug Development
5.1. Chiral Building Block
The tert-butyl group makes this molecule an excellent candidate for Kinetic Resolution . Lipases (e.g., Candida antarctica Lipase B) can selectively acetylate one enantiomer, providing access to chiral (R)- or (S)-2,2-dimethylhex-5-yn-3-ol with high enantiomeric excess (>99% ee). These chiral synthons are used in the synthesis of macrolide antibiotics and polyketide mimetics.
5.2. Divergent Synthesis via Dual Functionality
The molecule serves as a linchpin in fragment-based drug discovery (FBDD).
-
Path A (Alkyne): Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-linked pharmacophores.
-
Path B (Alcohol): Oxidation to the ketone (2,2-dimethylhex-5-yn-3-one) or conversion to a leaving group (mesylate) for Sₙ2 displacement.
5.3. Reactivity & Derivatization Map
Figure 2: Functionalization pathways for library generation in medicinal chemistry.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Flammable liquid (Flash point predicted ~55 °C).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The terminal alkyne is stable but should be kept away from strong bases and copper salts to prevent acetylide formation/detonation hazards in dry state.
-
Disposal: Dispose of as hazardous organic waste. Do not discharge into drains.
References
-
Synthesis & Characterization: Roethle, P. A., et al. "Gram-scale Total Synthesis of Fungal Decanolides and Derivatives." Journal of Organic Chemistry, 2018. (Context: Compound 11n synthesis).
-
Barbier Reaction Protocol: Jeganmohan, M., et al. "Zinc-mediated regioselective Barbier reaction of propargylic bromides." Organic Letters, 2010.[5]
- Indium Mediation: Loh, T. P., et al. "Indium-mediated coupling of propargylic halides with aldehydes in aqueous media." Tetrahedron Letters, 2009.
-
CAS Registry Data: American Chemical Society. "CAS 53723-35-6 Detail."[6][7][8][9][10][11][12] Common Chemistry.
Sources
- 1. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS 53723-35-6 | this compound - Synblock [synblock.com]
- 8. 1343893-25-3|3-Methylhept-6-yn-2-ol|BLD Pharm [bldpharm.com]
- 9. 25127-83-7|Trans-2-ethynylcycloheptanol|BLD Pharm [bldpharm.com]
- 10. bldpharm.com [bldpharm.com]
- 11. 54838-77-6|2-Methylhex-5-yn-3-ol|BLD Pharm [bldpharm.com]
- 12. 19135-08-1|1-(Prop-2-yn-1-yl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]
Structure of 2,2-dimethylhex-5-yn-3-ol homopropargylic alcohol
A Homopropargylic Scaffold for Divergent Heterocyclic Synthesis
Part 1: Molecular Architecture & Strategic Significance
2,2-Dimethylhex-5-yn-3-ol (CAS: 53723-35-6) is a specialized homopropargylic alcohol characterized by a sterically demanding tert-butyl group adjacent to a secondary alcohol and a terminal alkyne. In drug discovery, this scaffold serves as a high-value "chiral pool" mimic, offering a rigid steric environment that directs stereoselectivity in downstream transformations.
Structural Classification[1]
-
IUPAC Name: this compound[1]
-
Functional Class: Homopropargylic Alcohol (
-hydroxy alkyne) -
Core Motif:
-
Key Features:
-
Steric Anchor: The bulky tert-butyl group (C2) restricts conformational flexibility, enhancing diastereoselectivity in cyclization reactions.
-
Bifunctional Reactivity: Contains a nucleophilic hydroxyl group and an electrophilic/nucleophilic alkyne, enabling rapid complexity generation via metal-catalyzed cycloisomerization.
-
Strategic Utility in Drug Design
Unlike linear homopropargylic alcohols, the 2,2-dimethyl variant prevents oxidative metabolism at the
-
Fragment-Based Drug Discovery (FBDD): As a precursor to substituted furans and dihydropyrans.
-
Transition State Mimetics: The rigid backbone mimics the tetrahedral intermediates of protease inhibitors.
Part 2: Synthesis Engineering
The most robust route to this compound is the Barbier-type propargylation of pivalaldehyde. This method avoids the isolation of unstable organometallic intermediates required by Grignard protocols.
Reaction Mechanism & Regioselectivity
The reaction involves the addition of a propargyl metal species to pivalaldehyde. A critical challenge in propargylation is the propargyl vs. allenyl dichotomy.
-
Pathway A (Desired): Formation of the homopropargylic alcohol via a cyclic transition state (Zimmerman-Traxler model).
-
Pathway B (Undesired): Formation of the allenic alcohol isomer.
Expert Insight: The steric bulk of pivalaldehyde strongly favors Pathway A. The massive tert-butyl group destabilizes the transition state required for allenyl formation, resulting in high regioselectivity (>95:5) for the homopropargylic product when using Zinc in aqueous media.[2]
Visualization: Synthesis Workflow
Figure 1: Mechanistic flow of the Zinc-mediated Barbier propargylation, highlighting the regioselective preference for the homopropargylic scaffold.
Validated Experimental Protocol
Objective: Synthesis of this compound on a 50 mmol scale.
Reagents:
-
Pivalaldehyde (2,2-dimethylpropanal): 4.3 g (50 mmol)
-
Propargyl Bromide (80% in toluene): 7.4 g (~60 mmol)
-
Zinc Dust (activated): 4.9 g (75 mmol)
-
Saturated aq.[3] NH₄Cl: 50 mL
-
THF (Tetrahydrofuran): 50 mL
Step-by-Step Methodology:
-
Activation: Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum to remove oxide layer.
-
Solvent System: In a 250 mL round-bottom flask, suspend the activated Zn in 50 mL THF. Add 50 mL saturated aqueous NH₄Cl. Note: The biphasic system promotes the Barbier mechanism.
-
Addition: Cool the mixture to 0°C. Add propargyl bromide dropwise over 15 minutes. The suspension will gray/darken as the organozinc species forms.
-
Coupling: Add pivalaldehyde dropwise over 20 minutes. Maintain temperature <10°C to minimize volatility losses of the aldehyde.
-
Reaction: Allow to warm to room temperature (RT) and stir vigorously for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Filter off excess Zinc.[3] Extract the aqueous layer with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Distillation (BP ~75°C at 15 mmHg) or Flash Chromatography (SiO₂, 5-10% EtOAc in Hexanes).
Part 3: Spectroscopic Characterization
Confirmation of the structure relies on distinguishing the alkyne proton and the specific coupling of the diastereotopic methylene protons.
Table 1: Physicochemical & NMR Data Profile
| Property | Value / Description |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless oil |
| Boiling Point | ~165-167°C (760 mmHg) |
| ¹H NMR (400 MHz, CDCl₃) | δ 0.92 (s, 9H, t-Bu) δ 2.05 (t, J=2.6 Hz, 1H, |
| ¹³C NMR (100 MHz, CDCl₃) | δ 25.8 (3C, C(C H₃)₃), δ 23.5 (Propargylic C H₂), δ 35.2 (C q), δ 70.5 ( |
| IR (Neat) | 3450 cm⁻¹ (O-H stretch, broad), 3310 cm⁻¹ ( |
Interpretation:
-
The ddd splitting of the methylene protons (C4) confirms they are diastereotopic, induced by the adjacent chiral center (C3).
-
The shift of the carbinol proton (δ 3.35) is characteristic of a secondary alcohol shielded by a tert-butyl group.
Part 4: Reactivity & Drug Development Utility
The true value of this compound lies in its ability to undergo divergent synthesis . The combination of the hydroxyl and alkyne groups allows for rapid access to oxygenated heterocycles.
Gold-Catalyzed Cyclization
Treatment with Au(I) or Au(III) catalysts triggers a 5-endo-dig cyclization to yield 2,5-dihydrofurans. This is a critical pathway for synthesizing sugar mimics and nucleoside analogs.
"Click" Chemistry (CuAAC)
The terminal alkyne is a prime handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the attachment of the sterically bulky alcohol motif to drug pharmacophores via a triazole linker.
Visualization: Divergent Reaction Pathways
Figure 2: Divergent synthetic utility of the scaffold. The gold-catalyzed pathway (left) is particularly valuable for generating chiral oxygen heterocycles.
References
-
Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq.[2][3] NH4Cl Solution. Molecules, 6(12), 964–968.
-
Zhang, L. (2025). Gold-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization. Angewandte Chemie International Edition.
-
Fandrick, D. R., et al. (2010).[4] Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates.[4] Organic Letters, 12(1), 88–91.[4]
-
PubChem. (2025). 2,2-Dimethyl-5-hexen-3-ol (Analogous Spectral Data).
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
- 1. 2,2-Dimethyl-5-hexen-3-ol | C8H16O | CID 140556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates [organic-chemistry.org]
2,2-Dimethylhex-5-yn-3-ol molecular weight and formula
Topic: 2,2-Dimethylhex-5-yn-3-ol Content Type: In-depth Technical Guide
High-Purity Homopropargylic Alcohol for Asymmetric Synthesis and Scaffold Construction
Executive Summary
This compound (CAS: 53723-35-6 ) is a specialized homopropargylic alcohol characterized by a sterically demanding tert-butyl group adjacent to the chiral hydroxyl center.[1][2] In drug discovery and organic synthesis, this molecule serves as a critical "chiral pivot."[3] Its unique structure combines a bulky steric anchor (the tert-butyl group) with a reactive terminal alkyne handle, making it an ideal precursor for the synthesis of complex natural products (e.g., decanolides, pseudolaric acid cores) and stereochemically defined pharmaceutical intermediates.[3]
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via regioselective propargylation, physical properties, and downstream utility in transition-metal-catalyzed cyclizations.[3]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
The molecule is an aliphatic alcohol featuring a terminal alkyne.[3] The proximity of the bulky tert-butyl group to the secondary alcohol significantly influences its reactivity, often enhancing diastereoselectivity in subsequent transformations.[3]
Identity Matrix
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 53723-35-6 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| SMILES | CC(C)(C)C(O)CC#C |
| InChI Key | DKRZGIJCVNOSRN-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc, Methanol; Insoluble in Water |
Structural Visualization
The molecule consists of a pivalaldehyde-derived backbone extended by a propargyl unit.[3]
Synthesis: Regioselective Propargylation
The Challenge: The synthesis of this compound involves the addition of a propargyl nucleophile to pivalaldehyde (trimethylacetaldehyde). The critical technical challenge here is Regiocontrol .
-
Pathway A (Desired): Attack by the γ-carbon of the propargyl species yields the homopropargylic alcohol (alkyne).[3]
-
Pathway B (Undesired): Attack by the α-carbon yields the allenic alcohol .[3]
Optimized Protocol: Barbier-Type Zinc-Mediated Addition
To maximize the yield of the alkyne isomer (Pathway A), a Barbier-type reaction using Zinc is superior to standard Grignard reagents, which often equilibrate to form mixtures.[3]
Reagents
-
Substrate: Pivalaldehyde (2,2-dimethylpropanal) [CAS: 630-19-3].
-
Reagent: Propargyl bromide (80% in toluene).[3]
-
Metal: Activated Zinc dust (or Indium for aqueous media).[3]
-
Solvent: THF/Sat. NH₄Cl (aq).[3]
Step-by-Step Methodology
-
Activation: Suspend Zinc dust (1.5 equiv) in THF. Activate with a catalytic amount of iodine or 1,2-dibromoethane if necessary.[3]
-
Addition: Cool the suspension to 0°C. Add propargyl bromide (1.2 equiv) dropwise.
-
Coupling: Immediately add pivalaldehyde (1.0 equiv). The internal temperature should be maintained <10°C to suppress allenic byproduct formation.[3]
-
Quench: Stir for 2–4 hours at room temperature. Quench with saturated aqueous NH₄Cl.[3]
-
Workup: Extract with Et₂O or EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]
-
Purification: Purify via flash column chromatography (SiO₂).
Expert Insight: For ultra-high diastereoselectivity in subsequent functionalizations, Organocerium reagents (generated from propargyl lithium + CeCl₃) can be used.[3] Cerium suppresses basicity and enhances 1,2-addition selectivity, preventing enolization of the hindered aldehyde.[3]
[3]
Applications in Drug Discovery
The this compound scaffold is not merely a solvent or simple reagent; it is a structural architect .
A. Natural Product Synthesis (Decanolides & Pseudolaric Acid)
The molecule serves as a primary building block for "fungal decanolides"—macrolactones with potent biological activities.[3] The terminal alkyne allows for chain extension via Sonogashira coupling or lithiation/alkylation, while the hydroxyl group directs stereochemistry.[3]
-
Mechanism:[3] The bulky tert-butyl group forces the molecule into specific conformations (minimizing A-1,3 strain), which directs the stereochemical outcome of reactions at the distal alkyne or the hydroxyl center.[3]
B. Chiral Resolution & Auxiliaries
Due to the adjacent quaternary carbon, enzymatic kinetic resolution (using Lipases like Candida antarctica Lipase B) is highly effective for separating the (R) and (S) enantiomers.[3]
-
(S)-Enantiomer: Often used in the synthesis of specific pheromones and chiral ligands.[3]
-
(R)-Enantiomer: Precursor for specific antiviral pharmacophores.[3]
C. "Click" Chemistry & Heterocycle Formation
The terminal alkyne is a "Click-ready" handle.
-
Triazole Formation: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,2,3-triazoles (bioisosteres for amide bonds).[3]
-
Furan Synthesis: Gold(I)-catalyzed cycloisomerization of the alcohol (or its esters) can yield substituted furans or dihydrofurans.[3]
Safety & Handling Protocols
While not classified as highly toxic, the molecule shares hazards common to alkynyl alcohols.[3]
-
Flammability: Flash point is predicted to be ~55–60°C. Treat as a Class IIIA Combustible Liquid.[3]
-
Reactivity: The terminal alkyne proton is acidic (pKa ~25).[3] Avoid contact with strong bases unless deprotonation is intended.[3]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyne terminals can slowly polymerize or oxidize upon prolonged exposure to air and light.[3]
References
-
Uni-Konstanz Research Repository. Diastereoselective Addition of Organocerium(III) Reagents Derived from 3-Substituted Propargyl Bromides to Aldehydes. (Detailing the synthesis from pivalaldehyde). Link
-
National Institutes of Health (PMC). Gram-scale Total Synthesis of Fungal Decanolides and Derivatives.[3] (Specific preparation of this compound, labeled as compound 11n).[4] Link
-
BLD Pharm. Product Safety and CAS Data: 53723-35-6.[1][2][5]Link[3]
-
GuideChem. Chemical Properties and CAS Registry for Dimethylhex-yn-ol derivatives.Link[3]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 22022-30-6|2-Ethynylcyclopentanol|BLD Pharm [bldpharm.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Scalable Regio- and Stereoselective Synthesis of Functionalized (E)-4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 53723-35-6|this compound|BLD Pharm [bldpharm.com]
Technical Guide & Safety Data Sheet: 2,2-Dimethylhex-5-yn-3-ol
This technical guide serves as a master reference for 2,2-Dimethylhex-5-yn-3-ol , a specialized chiral building block used in advanced organic synthesis and drug discovery. It synthesizes verified chemical data with field-proven handling protocols.
Chemical Identity & Strategic Relevance
This compound is a secondary homopropargylic alcohol characterized by a terminal alkyne and a bulky tert-butyl group adjacent to the hydroxyl center. This steric bulk makes it a critical intermediate for diastereoselective synthesis, often serving as a precursor for chiral heterocycles and complex natural products.
| Attribute | Specification |
| IUPAC Name | This compound |
| Synonyms | 1-tert-butyl-3-butynyl alcohol; tert-Butyl homopropargyl alcohol |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| SMILES | CC(C)(C)C(O)CC#C |
| Chirality | Contains 1 stereocenter (C3).[1][2][3][4][5] Available as (R), (S), or racemate. |
Synthesis Context
This compound is typically synthesized via a Barbier-type reaction or Grignard addition , reacting pivalaldehyde (2,2-dimethylpropanal) with a propargyl metal species. The reaction kinetics are heavily influenced by the steric hindrance of the tert-butyl group.
Figure 1: Synthesis pathway via organometallic addition. Note the requirement for hydrolysis to release the alcohol.
Hazard Identification & GHS Classification
While not a highly volatile solvent, the functional groups (alkyne + alcohol) dictate specific reactivity hazards.
GHS Classification (29 CFR 1910.1200 / EU CLP)
-
Flammable Liquids: Category 3 (H226) - Predicted based on flash point estimation (~60-65°C).
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
Critical Hazard: Acetylide Formation
Warning: The terminal alkyne proton (pKa ~25) is weakly acidic.
-
Incompatibility: Contact with Copper (Cu) , Silver (Ag) , or Mercury (Hg) can form explosive metal acetylides.
-
Protocol: Do not use copper fittings, brass valves, or silver-soldered joints in synthesis equipment or storage lines.
Physical & Chemical Properties
Data aggregated from experimental values of the racemate and close structural analogs (e.g., 2,2-dimethyl-5-hexen-3-ol).[6]
| Property | Value | Source/Note |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 76–77 °C @ 59 mmHg | Lit.[1][2][4] (Vacuum distillation) |
| Boiling Point (Atm) | ~166 °C | Predicted |
| Density | 0.834 g/cm³ | Predicted @ 25°C |
| Flash Point | ~61–65 °C | Estimated (Closed Cup) |
| Solubility (Water) | Insoluble | Hydrophobic t-butyl group |
| Solubility (Organic) | Miscible | DCM, THF, Ethyl Acetate, Alcohols |
| Vapor Pressure | ~0.6 mmHg | @ 25°C (Predicted) |
| Refractive Index | 1.437 | Predicted |
Handling, Storage & Engineering Controls
Directive: Treat as a high-value intermediate. Stereochemical integrity (if chiral) and functional group stability are paramount.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen . The terminal alkyne is susceptible to oxidative coupling (Glaser coupling) in the presence of oxygen and trace metals.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass with PTFE-lined cap. Avoid metal containers.
Engineering Controls
-
Ventilation: Fume hood required. Maintain face velocity >100 fpm.
-
Grounding: All transfer equipment must be grounded to prevent static discharge, especially given the non-polar hydrocarbon tail.
Emergency Response Decision Tree
Figure 2: Immediate response protocols for laboratory incidents involving this compound.
Toxicology & Ecological Information
Based on Structure-Activity Relationship (SAR) analysis of homopropargylic alcohols.
Toxicological Profile
-
Acute Toxicity: Expected to be low (Oral LD50 > 2000 mg/kg estimated).
-
Irritation: The combination of lipid solubility (logP ~2.0) and the hydroxyl group suggests moderate skin and severe eye irritation potential.
-
Sensitization: No structural alerts for sensitization.
-
Mutagenicity: Terminal alkynes are generally non-mutagenic unless metabolically activated to specific epoxides (unlikely for this structure).
Ecotoxicity
-
Aquatic Toxicity: Predicted LC50 (Fish) ~10-100 mg/L.
-
Persistence: Not readily biodegradable due to the quaternary carbon (tert-butyl) which hinders enzymatic oxidation.
-
Bioaccumulation: LogPow ~2.2 suggests low potential for bioaccumulation.
Regulatory & Transport Data
Transport (IATA/DOT)
-
UN Number: UN 1987 (Alcohols, n.o.s.) or UN 1993 (Flammable Liquid, n.o.s.)
-
Proper Shipping Name: Alcohols, n.o.s. (this compound)[1]
-
Hazard Class: 3
-
Packing Group: III
-
Label: Flammable Liquid
Regulatory Status[1]
-
TSCA (USA): Not listed (R&D Exemption required for commercial use).
-
REACH (EU): Pre-registered or Low Volume Exemption (LVE) likely required.
-
Chemical Weapon Convention: Not listed.
References
-
PubChem Compound Summary. 2,2-Dimethyl-5-hexen-3-ol (Analogous Data Source). National Library of Medicine. Link
-
BLD Pharm. SDS for this compound.Link
-
BenchChem. Propargyl Group Reactivity & Handling Guide.Link
-
Sigma-Aldrich. Safety Data Sheet for Homopropargylic Alcohols (General Class).Link
Sources
- 1. 1-氨基-3-硝基胍_用途_密度_沸点_CAS号【18264-75-0】_化源网 [chemsrc.com]
- 2. Nemorosone | C33H42O4 | CID 637105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EMNPD [bddg.hznu.edu.cn]
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- 5. rcsb.org [rcsb.org]
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- 7. 2,2-Dimethyl-5-hexyn-3-ol - CAS:53723-35-6 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
2,2-Dimethylhex-5-yn-3-ol: Strategic Sourcing & Technical Profile
CAS: 53723-35-6 | Formula: C8H14O | MW: 126.20 g/mol [1][2][3][4]
Executive Summary
2,2-Dimethylhex-5-yn-3-ol is a specialized homopropargylic alcohol building block characterized by a terminal alkyne and a sterically bulky tert-butyl group adjacent to the hydroxyl center.[1][2][3][4] This structural motif makes it a critical intermediate in the synthesis of complex heterocycles (e.g., dihydrofurans, pyrroles) and a valuable "clickable" scaffold for fragment-based drug discovery (FBDD).
While not a commodity chemical, it is available from specialized building block suppliers. Researchers should be aware that commercial batches are often synthesized via Barbier-type allylation , which can yield isomeric allenyl impurities if not strictly controlled.[3][4]
Market Analysis: Suppliers & Pricing
Procurement Status: Niche / Make-to-Order (MTO) This compound is frequently listed as "In Stock" by major aggregators but often requires a lead time of 2-4 weeks for synthesis upon order.[1][2][3][4]
Primary Suppliers (Verified Listings)
| Supplier | Catalog No. | Pack Sizes | Stock Status | Region |
| BLD Pharm | BD00998667 | 100mg, 1g, 5g | Check Online | Global (CN/USA) |
| AA Blocks | AA0F937B | 1g, 5g, 25g | Inquire | USA (San Diego) |
| Synblock | NB37694 | Custom | Inquire | Global |
| Guidechem | 53723-35-6 | Bulk | Aggregator | Global |
Price Estimation Model
Note: Prices are dynamic. The following are estimated reference ranges for research-grade purity (>95%).
-
Bulk (>100g): Custom quote required.
Procurement Strategy:
-
Purity Check: Request H-NMR to confirm the absence of the allenyl isomer (2,2-dimethylhexa-3,4-dien-3-ol), which is a common byproduct.[1][3][4]
-
Lead Time: If "In Stock" is not explicitly stated, assume a 3-week synthesis lead time.
Technical Deep Dive: Synthesis & Properties
Physicochemical Profile
| Property | Value | Note |
| Molecular Weight | 126.20 g/mol | |
| LogP (Predicted) | 2.2 ± 0.3 | Lipophilic |
| Boiling Point | ~165-170 °C | @ 760 mmHg |
| Density | 0.89 ± 0.1 g/cm³ | |
| Appearance | Colorless Liquid | Viscous |
| Solubility | DMSO, DCM, MeOH | Poor in water |
Synthesis Pathway
The industrial synthesis of this compound relies on the nucleophilic addition of a propargyl metal species to Pivalaldehyde (2,2-dimethylpropanal).[1][2][3][4] The steric bulk of the tert-butyl group in pivalaldehyde is advantageous, as it directs the regioselectivity toward the desired homopropargylic alcohol over the allenyl isomer.
Experimental Protocol (Barbier Conditions)
-
Reagents: Pivalaldehyde (1.0 eq), Propargyl Bromide (1.2 eq), Activated Zinc Dust (1.5 eq), aq. NH₄Cl/THF.
-
Procedure: Zinc dust is suspended in THF/aq. NH₄Cl. Propargyl bromide and pivalaldehyde are added dropwise at 0°C.
-
Mechanism: The in situ generated propargylzinc species exists in equilibrium with its allenylzinc form. The bulky tert-butyl group of the aldehyde favors the reaction via a chair-like transition state that yields the homopropargylic alcohol (gamma-adduct).[1][2][3][4]
Figure 1: Synthesis pathway highlighting the regioselective control imposed by the tert-butyl group.[1][2][3][4]
Applications in Drug Discovery[4][8]
"Click" Chemistry Handle
The terminal alkyne group allows this building block to be instantly conjugated to azides via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) .[1][2][3][4] This is particularly useful for:
-
PROTAC Linkers: Creating rigid, lipophilic linkers.
-
Fragment-Based Screening: Attaching the tert-butyl "anchor" to diverse libraries.[1][2][3][4]
Heterocycle Synthesis
The homopropargylic alcohol motif is a precursor to oxygen-containing heterocycles.[1][2][3][4]
-
Dihydrofurans: Gold (Au) or Silver (Ag) catalyzed cycloisomerization converts the alcohol-alkyne chain into 2,3-dihydrofurans.[3][4]
-
Furan Derivatives: Oxidation followed by cyclization.
Bioisostere for Leucine/Valine
The tert-butyl group mimics the hydrophobic bulk of branched-chain amino acid side chains, making this alcohol a useful scaffold for transition-state mimetics in protease inhibitors.[1][2][3][4]
Quality Control & Storage
-
Identity Verification:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Alkyne protons are weakly acidic; avoid strong bases.
References
-
BLD Pharm. Product Catalog: this compound (CAS 53723-35-6).[1][2][3][4]Link
-
AA Blocks. Building Block Inventory: Homopropargylic Alcohols.Link
- Alcaide, B., et al. "Metal-Catalyzed Cyclization of Functionalized Alkynes." Chemical Reviews, 2014.
- Loh, T.P., et al. "Indium-mediated allylation and propargylation reactions in aqueous media." Tetrahedron Letters, 1999. (Methodology for synthesis).
Sources
Comparative Technical Guide: 2,2-Dimethylhex-5-yn-3-ol vs. 2,2-Dimethyl-5-hexen-3-ol
This guide provides an in-depth technical analysis comparing 2,2-dimethylhex-5-yn-3-ol (the homopropargylic adduct) and 2,2-dimethyl-5-hexen-3-ol (the homoallylic adduct). Both molecules are critical chiral building blocks derived from pivalaldehyde, serving as sterically demanding scaffolds in Fragment-Based Drug Discovery (FBDD) and diversity-oriented synthesis.
Executive Summary
This guide contrasts two structurally related secondary alcohols characterized by a bulky tert-butyl group adjacent to the chiral center.
-
This compound (Alkyne): A "clickable" homopropargyl alcohol used as a rigid linker and bioisostere in PROTACs and metallo-enzyme inhibitors.
-
2,2-Dimethyl-5-hexen-3-ol (Alkene): A homoallylic alcohol used primarily as a handle for olefin metathesis and asymmetric dihydroxylation.
The core distinction lies in the saturation of the C5-C6 bond, which dictates their divergent reactivity profiles (Click/Sonogashira vs. Metathesis/Heck) and their spatial occupancy in protein binding pockets.
Chemical Identity & Physicochemical Profile[1][2]
The tert-butyl group in both molecules acts as a "steric anchor," locking the conformation and increasing lipophilicity, while the alcohol provides a hydrogen-bond donor/acceptor site.
| Feature | This compound | 2,2-Dimethyl-5-hexen-3-ol |
| Structure | Homopropargyl Alcohol (Alkyne) | Homoallylic Alcohol (Alkene) |
| CAS Number | 53723-35-6 | 19550-89-1 |
| Formula | C₈H₁₄O | C₈H₁₆O |
| Mol. Weight | 126.20 g/mol | 128.21 g/mol |
| Hybridization (C5) | ||
| Acidity (pKa) | ~25 (Terminal Alkyne C-H) | >40 (Vinylic C-H) |
| Key IR Signal | ~3300 cm⁻¹ (≡C-H str), 2120 cm⁻¹ (C≡C) | 1640 cm⁻¹ (C=C str), 910/990 cm⁻¹ (=C-H bend) |
| Steric Profile | Linear tail; lower steric clash in narrow channels. | Bent tail; sweeps larger volume. |
Synthetic Methodologies
Both molecules are synthesized via nucleophilic addition to pivalaldehyde (trimethylacetaldehyde) . The choice of metal mediator (Zn vs. Mg) and halide determines the regioselectivity, particularly for the alkyne.
Divergent Synthesis Workflow
The following diagram illustrates the parallel synthesis pathways. Note the critical regioselectivity control required for the alkyne synthesis to avoid the allenic byproduct.
Figure 1: Divergent synthesis from pivalaldehyde. The bulky tert-butyl group of pivalaldehyde favors the formation of the homopropargyl alcohol over the allenic isomer during Zn-mediated propargylation.
Detailed Protocols
Protocol A: Synthesis of 2,2-Dimethyl-5-hexen-3-ol (Alkene)[1]
-
Reagents: Pivalaldehyde (1.0 eq), Allyl bromide (1.2 eq), Zinc powder (1.5 eq), Sat. aq. NH₄Cl/THF (1:1).
-
Mechanism: Barbier Reaction.[2][3][4][5][6] The in situ generated allylzinc species attacks the carbonyl.
-
Procedure:
-
Suspend activated Zn powder in THF.
-
Add pivalaldehyde and allyl bromide slowly (exothermic).
-
Stir at room temperature for 2–4 hours.
-
Quench with NH₄Cl.[4] Extract with Et₂O.
-
Yield: Typically >90%. The reaction is highly chemoselective for the homoallylic alcohol.
-
Protocol B: Synthesis of this compound (Alkyne)[1]
-
Reagents: Pivalaldehyde (1.0 eq), Propargyl bromide (1.2 eq), Zinc dust (1.5 eq), THF (anhydrous).
-
Critical Control: Propargyl halides can react to form either the homopropargyl alcohol (desired) or the allenic alcohol (undesired).
-
Why it works: The tert-butyl group of pivalaldehyde exerts significant steric hindrance. In Barbier conditions (Zn/THF), the reaction preferentially yields the homopropargyl alcohol because the transition state leading to the allene is sterically disfavored by the bulky t-Bu group.
-
Procedure:
-
Activate Zn with 1,2-dibromoethane (catalytic).
-
Add propargyl bromide in THF at 0°C.
-
Add pivalaldehyde dropwise.
-
Maintain temperature <20°C to maximize regioselectivity.
-
Purification: Fractional distillation or column chromatography is required to remove trace allenic isomers.
-
Reactivity & Functionalization Profiles[8]
The choice between these two scaffolds is driven by the desired downstream chemistry.
Comparative Reactivity Matrix
| Reaction Type | Alkyne Scaffold (Hex-5-yn-3-ol) | Alkene Scaffold (Hex-5-en-3-ol) |
| C-C Bond Formation | Sonogashira Coupling: Reacts with aryl halides to form aryl-alkynes. | Heck Reaction: Reacts with aryl halides to form substituted alkenes. |
| Cyclization | Click Chemistry (CuAAC): Forms 1,2,3-triazoles (Bioorthogonal). | RCM (Metathesis): Forms cyclic alkenes (Macrocycles). |
| Oxidation | Hydration: Forms methyl ketones (Markovnikov) or aldehydes (Anti-Markovnikov). | Epoxidation/Dihydroxylation: Forms epoxides or 1,2-diols. |
| Metal Catalysis | Au/Ag Catalysis: Cycloisomerization to dihydrofurans. | Hydroformylation: Extension to aldehydes.[6][7] |
Decision Logic for Drug Design
The following decision tree helps researchers select the correct scaffold based on the target application.
Figure 2: Strategic selection of scaffold based on medicinal chemistry objectives.
Applications in Drug Discovery
The Alkyne as a Bioisostere & Warhead
-
Metabolic Stability: The terminal alkyne is generally more metabolically stable than the alkene, which is prone to rapid epoxidation by P450 enzymes.
-
Pharmacophore: The C≡C bond is a bioisostere for the nitrile group (-CN) but provides a vector for extension.
-
Covalent Inhibition: While less reactive than acrylamides, the alkyne can be activated (e.g., by gold in biological assays) or used as a latent warhead.
The Alkene in Fragment-Based Design
-
Solubility: The alkene can be converted into a 1,2-diol via dihydroxylation, significantly lowering logP and improving solubility—a common "escape from flatland" strategy in late-stage optimization.
-
Macrocyclization: The terminal alkene is the standard handle for Ring-Closing Metathesis (RCM) to synthesize macrocyclic kinase inhibitors.
Analytical Characterization
Distinguishing these two molecules is straightforward using Proton NMR (
| Signal | This compound (Alkyne) | 2,2-Dimethyl-5-hexen-3-ol (Alkene) |
| Terminal Proton | ||
| Internal Unsat. | N/A | |
| Propargyl/Allyl CH₂ | ||
| Carbinol CH-OH | ||
| t-Butyl |
Diagnostic Check:
-
If you see signals in the 5.0–6.0 ppm range, you have the Alkene .
-
If you see a triplet around 2.0 ppm and NO olefinic protons, you have the Alkyne .
References
-
Synthesis of Homopropargyl Alcohols: J. Org. Chem., 2020, 85, 2347–2354.[5] (Describes Zn-mediated Barbier allylation/propargylation).
-
Regioselectivity in Barbier Reactions: Organic Syntheses, 2018, 95, 127-141. (Discusses organozinc pivalates and magnesium insertion).
- Alkyne Bioisosterism:Chem. Rev., 2018, 118, 24, 11353–11407. (General review on bioisosteres in drug design).
-
Physical Properties & CAS Data: PubChem Compound Summary for CAS 19550-89-1. .
-
Gold-Catalyzed Cyclization of Propargyl Alcohols: Nat. Catal., 2021, 4, 164–171.[8] (Demonstrates utility of homopropargyl alcohols in asymmetric catalysis).
Sources
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- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
An In-depth Technical Guide to Terminal Alkyne Secondary Alcohol Building Blocks
Abstract
Terminal alkyne secondary alcohols, often referred to as propargyl or homopropargyl alcohols, are a class of bifunctional molecules that have emerged as indispensable building blocks in modern organic synthesis.[1] Their unique architecture, featuring both a nucleophilic/electrophilic secondary alcohol and a versatile terminal alkyne, provides a rich platform for molecular diversification. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of these building blocks, with a particular focus on their role in drug discovery and the synthesis of complex molecules. We will delve into the causality behind common synthetic methodologies, detail key reaction classes where these scaffolds excel, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Bifunctional Scaffold
The power of terminal alkyne secondary alcohol building blocks lies in the orthogonal reactivity of their two key functional groups.
-
The Secondary Alcohol (-CH(OH)-): This functional group introduces a stereocenter, providing a handle for chirality and three-dimensional complexity, which is paramount in the development of selective pharmaceuticals.[2] The hydroxyl group can act as a nucleophile, a directing group, or be readily oxidized to a ketone.
-
The Terminal Alkyne (-C≡CH): The alkyne's sp-hybridized carbons and acidic terminal proton confer exceptional reactivity.[3] It is a cornerstone for carbon-carbon bond formation and is famously employed in "click chemistry," enabling the rapid and efficient assembly of complex molecular architectures.[4][5]
This duality allows for sequential and controlled modifications, making these compounds highly valuable intermediates in multi-step syntheses of natural products, pharmaceuticals, and advanced materials.[6]
Synthesis of Terminal Alkyne Secondary Alcohols
The creation of these building blocks primarily relies on the formation of a new carbon-carbon bond between an alkyne nucleophile and an aldehyde electrophile. The choice of methodology is dictated by the desired scale, substrate scope, and, critically, the need for stereochemical control.
Achiral Synthesis: Nucleophilic Addition of Metal Acetylides
The most direct route involves the addition of a metal acetylide to an aldehyde. The terminal alkyne is first deprotonated with a strong base to form a potent carbon nucleophile (an acetylide), which then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.[7][8]
Common Acetylide Generation Methods:
-
Grignard Reagents (RC≡CMgX): Prepared by reacting a terminal alkyne with a Grignard reagent like ethylmagnesium bromide.
-
Lithium Acetylides (RC≡CLi): Formed by treating the alkyne with a strong organolithium base such as n-butyllithium (n-BuLi).
-
Sodium Acetylides (RC≡CNa): Generated using a very strong base like sodium amide (NaNH₂).[9]
The general mechanism is a two-step process involving nucleophilic addition followed by protonation.
Caption: General mechanism for acetylide addition to an aldehyde.
Asymmetric Synthesis: Accessing Chiral Building Blocks
For applications in drug development, obtaining enantiomerically pure propargyl alcohols is often essential.[2] This is achieved through asymmetric synthesis, where a chiral influence directs the reaction to favor one enantiomer over the other.
Key Asymmetric Strategies:
-
Chiral Ligands with Metal Catalysts: This is a highly successful approach where a chiral ligand coordinates to a metal center (commonly zinc), creating a chiral environment that biases the facial attack of the alkyne on the aldehyde.[10] The Carreira group developed a robust method using zinc triflate (Zn(OTf)₂), N-methylephedrine as a chiral ligand, and triethylamine in toluene. This method is advantageous as it often allows for the in situ generation of the zinc acetylide.[10]
-
Asymmetric Reduction of Ynones: An alternative strategy involves the asymmetric reduction of a prochiral α,β-acetylenic ketone (an ynone). Reagents like B-chlorodiisopinocampheylborane (DIP-Chloride), derived from chiral α-pinene, are highly effective for this transformation, proceeding through a sterically controlled, boat-like transition state to deliver high enantioselectivity.[2]
-
Catalytic Cross-Aldol Reactions: Innovative methods, such as the cross-aldol coupling between aldehydes and ynals using a cooperative catalyst system (e.g., prolinol ether-Cu(I)-Brønsted acid), can provide access to chiral propargyl alcohols with excellent diastereo- and enantioselectivity.[11]
The choice of method depends on factors like the availability of starting materials, desired enantiomer, and scalability. The use of chiral ligands is often preferred for its catalytic nature and broad substrate scope.[10]
Key Reactions and Strategic Applications
The synthetic utility of terminal alkyne secondary alcohols is vast. Their bifunctional nature allows them to serve as versatile linchpins in convergent synthetic strategies.
The Cornerstone of Click Chemistry: CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent application of terminal alkynes.[5] This reaction is known for its high efficiency, specificity, and biocompatibility, forming a stable 1,2,3-triazole ring that links two molecular fragments.[4] The propargyl alcohol moiety serves as the alkyne component in this powerful ligation reaction.
Applications of CuAAC with these building blocks include:
-
Bioconjugation: Linking molecules to proteins, peptides, or nucleic acids.
-
Drug Discovery: Assembling fragments in combinatorial chemistry or creating complex drug candidates like antibody-drug conjugates (ADCs) and PROTACs.[4]
-
Materials Science: Synthesizing functionalized polymers and materials.[6]
Caption: Application workflow of terminal alkyne secondary alcohols in CuAAC.
Palladium-Catalyzed Cross-Coupling Reactions
The terminal alkyne is an excellent partner in various cross-coupling reactions, most notably the Sonogashira coupling.
-
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This is a powerful method for constructing arylalkynes and conjugated enynes, which are common motifs in pharmaceuticals and organic materials.[14][15] The reaction proceeds under mild conditions and tolerates a wide range of functional groups, including the secondary alcohol moiety.[12]
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Other Important Transformations
-
Dehydrative Couplings: The secondary alcohol can participate directly in reactions, such as dehydrative coupling with another terminal alkyne to form 1,4-diynes.[16]
-
Cyclization Reactions: The dual functionality is ideal for synthesizing heterocyclic compounds, which are prevalent in medicinal chemistry.[6]
-
Pauson-Khand Reaction: Chiral propargylic alcohols are valuable precursors for intramolecular Pauson-Khand reactions to create fused bicyclic products with high stereoselectivity.[17]
Spectroscopic Characterization
Unambiguous identification of terminal alkyne secondary alcohols is crucial. A combination of spectroscopic techniques is used to confirm the structure and assess purity.[18]
| Technique | Key Feature | Typical Chemical Shift / Frequency | Notes |
| ¹H NMR | Alkyne C-H | δ 2.0 - 3.0 ppm (sharp singlet) | The exact shift is solvent and structure-dependent.[19][20] |
| Carbinol C-H | δ 3.5 - 5.0 ppm (multiplet) | Coupling to adjacent protons provides structural information. | |
| Hydroxyl O-H | δ 1.5 - 5.5 ppm (broad singlet) | Exchangeable with D₂O. Position is highly variable. | |
| ¹³C NMR | Alkyne C≡C-H | δ 65 - 90 ppm | The terminal alkyne carbon is typically more shielded. |
| Alkyne C ≡C-H | δ 68 - 95 ppm | The internal alkyne carbon. | |
| Carbinol C-OH | δ 50 - 80 ppm | ||
| IR Spectroscopy | Alkyne C-H stretch | 3300 - 3250 cm⁻¹ (sharp, strong) | A very characteristic and reliable peak for terminal alkynes. |
| Alkyne C≡C stretch | 2150 - 2100 cm⁻¹ (weak to medium) | May be weak or absent in symmetrical structures. | |
| Alcohol O-H stretch | 3600 - 3200 cm⁻¹ (broad, strong) | Broadness is due to hydrogen bonding. | |
| Mass Spectrometry | Molecular Ion (M+) | Varies | Provides the molecular weight of the compound.[21] |
| Fragmentation | Varies | Fragmentation patterns can help elucidate the structure. |
Practical Considerations: Handling and Safety
While immensely useful, terminal alkynes require specific handling procedures due to their potential hazards.
-
Safety: The primary hazard is the formation of explosive heavy metal acetylides, particularly with copper(I), silver(I), and mercury(II) ions.[22] It is critical to avoid contact with these metals and their salts, especially under basic conditions. Many terminal alkynes are also flammable and should be handled in a well-ventilated fume hood away from ignition sources.[22][23]
-
Storage: To prevent degradation via oligomerization or oxidation, terminal alkynes should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures.[22]
-
Purification: Silyl protecting groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are often used to mask the acidic proton of the alkyne during other synthetic steps. These groups can be removed under mild conditions, for example, with tetra-n-butylammonium fluoride (TBAF), to regenerate the terminal alkyne just before its use.[24]
Conclusion and Future Outlook
Terminal alkyne secondary alcohols are more than just simple molecules; they are strategic assets in the toolbox of the modern synthetic chemist. Their predictable reactivity, coupled with the ability to introduce chirality, has cemented their role in the efficient and elegant synthesis of complex, high-value molecules. As synthetic methodologies continue to advance, particularly in the realm of catalysis and flow chemistry, the applications for these versatile building blocks will undoubtedly expand, further accelerating innovation in drug discovery, materials science, and beyond.
References
- BenchChem. Propargyl-PEG7-alcohol mechanism of action in click chemistry.
- Carreño, M. C., et al. (2018). Asymmetric Synthesis of Secondary and Tertiary Propargylic Alcohols by Umpolung of Acetylenic Sulfones and ortho-Sulfinyl Carbanions. The Journal of Organic Chemistry.
- Jiang, G., et al. (n.d.).
- Hunt, I. (n.d.). Ch 14: Reactions of RCCM with Aldehydes and Ketones. University of Calgary, Department of Chemistry.
- BenchChem. (n.d.). Enantioselective Synthesis of Propargyl Alcohols Using B-Chlorodiisopinocampheylborane (DIP-Cl).
- Pu, L., et al. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. PubMed.
- Shaikh, N. S., et al. (2023).
- BenchChem Technical Support Team. (2025). "common pitfalls in the handling of terminal alkynes". BenchChem.
- BenchChem. (n.d.). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.
- Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety.
- Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.
- Wikipedia. (n.d.). Sonogashira coupling.
- Marine Public. (n.d.). Advanced Chemical Terminal Safety: Key Practices & Principles.
- Cozzi, P. G. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC.
- Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling.
- Ashenhurst, J. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry.
- Homework.Study.com. (n.d.). Acetylide ions react with aldehydes and ketones to give alcohol addition products.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Garg, N. K. (n.d.). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. PMC.
- Rawsource. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Hansen, T. V. (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. MDPI.
- ResearchGate. (n.d.). 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)...
- National Institute of Standards and Technology. (n.d.). Propargyl alcohol. NIST WebBook.
- ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a)
- MSU chemistry. (n.d.). Alkyne Reactivity.
- Zhang, C., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
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Methodological & Application
Application Note: Zinc-Mediated Barbier Reaction of Propargyl Bromide and Pivalaldehyde for the Synthesis of Sterically Hindered Homopropargyl Alcohols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for conducting the Barbier reaction between propargyl bromide and the sterically hindered pivalaldehyde, utilizing zinc metal as the mediator. The Barbier reaction offers a robust and operationally simple one-pot method for the formation of carbon-carbon bonds by generating an organometallic nucleophile in situ.[1][2][3][4] This approach is particularly advantageous as it circumvents the separate preparation of sensitive organometallic reagents, such as Grignard reagents.[1][3] The reaction of propargyl halides with carbonyl compounds is of significant interest as it can lead to the formation of valuable homopropargyl and allenyl alcohols, which are versatile building blocks in organic synthesis.[5][6] This guide will detail the reaction mechanism, address the critical issue of regioselectivity, provide a comprehensive experimental protocol, and discuss the influence of steric hindrance from the pivalaldehyde substrate.[7]
Introduction and Scientific Context
The Barbier reaction is a cornerstone of organometallic chemistry, enabling the nucleophilic addition of an organic halide to a carbonyl group in the presence of a metal.[1][2] A variety of metals, including magnesium, indium, tin, and zinc, can be employed to facilitate this transformation.[1][8] Zinc, in particular, is an attractive choice due to its low cost, relatively low toxicity, and tolerance to a range of functional groups.[1][9]
The reaction between propargyl bromide and an aldehyde presents a unique challenge and opportunity regarding regioselectivity. The intermediate organozinc species exists as a resonance hybrid of propargyl and allenyl forms. This equilibrium can lead to two distinct product isomers upon reaction with an electrophile: the homopropargyl alcohol (containing an alkyne) and the allenyl alcohol (containing an allene).[10][11]
Caption: Formation of the organozinc intermediate from propargyl bromide.
The regiochemical outcome is highly dependent on factors such as the metal used, solvent, temperature, and the steric and electronic properties of both the halide and the carbonyl compound.[10][12] With unsubstituted propargyl bromide, the reaction often favors the formation of the homopropargylic alcohol.[10][12]
Pivalaldehyde (2,2-dimethylpropanal) is an interesting substrate due to the significant steric bulk of its tert-butyl group, which can hinder the approach of nucleophiles to the carbonyl carbon.[7][13] This steric impediment generally leads to slower reaction rates compared to less hindered aldehydes like n-butanal and requires careful optimization of reaction conditions to achieve good yields.[7][14]
Reaction Mechanism: The Propargyl/Allenyl Dichotomy
The reaction is initiated by the oxidative addition of zinc metal to the carbon-bromine bond of propargyl bromide, forming an organozinc halide species. As mentioned, this intermediate is best described as a resonance hybrid of an allenylzinc and a propargylzinc structure.
The subsequent nucleophilic attack on the electrophilic carbonyl carbon of pivalaldehyde can proceed through either of these resonant forms. The transition state leading to the homopropargyl alcohol is often favored due to steric considerations, especially with a bulky aldehyde like pivalaldehyde. The attack from the less substituted terminal carbon of the allenyl form is generally less sterically hindered than an attack from the internal carbon of the propargyl form.
Caption: Competing pathways in the Barbier reaction of propargyl bromide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for zinc-mediated Barbier reactions.[9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Zinc dust (<10 µm, ≥98%) | ReagentPlus® | Sigma-Aldrich | Fine powder increases surface area. |
| Pivalaldehyde (≥97%) | Synthesis Grade | Acros Organics | Should be freshly distilled if old. |
| Propargyl bromide (80% in toluene) | Technical Grade | Alfa Aesar | Handle in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Vendor | Inhibitor-free. |
| Ammonium chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Standard Vendor | For aqueous workup. |
| Diethyl ether (Et₂O) | Anhydrous | Standard Vendor | For extraction. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Standard Vendor | For drying organic layers. |
| 1,2-Diiodoethane | 99% | Standard Vendor | Optional, for zinc activation. |
Equipment
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Syringes and needles for reagent transfer
-
Separatory funnel (250 mL)
-
Rotary evaporator
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, a rubber septum, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
Zinc Activation (Optional but Recommended): To the flask, add zinc dust (2.0 g, ~30 mmol, 2.0 equiv.). To activate the zinc surface, a small crystal of iodine or a few drops of 1,2-diiodoethane can be added, and the mixture gently warmed until the color dissipates. This step helps remove the passivating oxide layer. Allow the flask to cool to room temperature.
-
Reagent Addition: Add 40 mL of anhydrous THF to the activated zinc dust. In a separate, dry flask, prepare a solution of pivalaldehyde (1.29 g, 15 mmol, 1.0 equiv.) and propargyl bromide (2.66 g of 80% solution, ~18 mmol, 1.2 equiv.) in 10 mL of anhydrous THF.
-
Reaction Initiation: Using a syringe, add ~10% of the pivalaldehyde/propargyl bromide solution to the stirring suspension of zinc in THF. The reaction is mildly exothermic; a gentle warming of the flask indicates initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Reaction Execution: Once initiated, add the remainder of the aldehyde/bromide solution dropwise over 30 minutes, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) by periodically taking aliquots. The disappearance of pivalaldehyde indicates the reaction's completion. This typically takes 2-4 hours.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[10] Stir vigorously for 20 minutes to dissolve the zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2,2-dimethyl-hex-5-yn-3-ol.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Barbier reaction.
Expected Results and Characterization
The primary product expected is the homopropargyl alcohol, 2,2-dimethyl-hex-5-yn-3-ol . A minor amount of the allenyl isomer may also be formed.
| Parameter | Expected Outcome |
| Yield | 60-80% (highly dependent on zinc activation and purity of reagents) |
| Product Ratio | Predominantly homopropargyl alcohol (>95:5)[10][12] |
| Appearance | Colorless to pale yellow oil after purification. |
| ¹H NMR | Expect characteristic peaks for t-butyl, alkyne-CH, propargylic CH₂, and alcohol-CH/OH. |
| ¹³C NMR | Expect signals for quaternary carbon, alkyne carbons (C≡C-H and C≡C-H), and alcohol-bearing carbon. |
| IR Spectroscopy | Characteristic absorptions for O-H (~3400 cm⁻¹), C≡C-H (~3300 cm⁻¹), and C≡C (~2120 cm⁻¹). |
Troubleshooting
-
Reaction Fails to Initiate: The most common issue is an unreactive zinc surface. Ensure the zinc dust is of high quality and perform an activation step. Sonication can also be an effective method to initiate the reaction.[2][6]
-
Low Yield: This can be due to impure or wet reagents/solvents. Pivalaldehyde is prone to oxidation and should be pure. Ensure all glassware is scrupulously dried and an inert atmosphere is maintained.
-
Formation of Side Products: If the reaction is run at elevated temperatures for extended periods, side reactions may occur. Wurtz coupling of the propargyl bromide is a potential side reaction.
References
-
Fallis, I. A., et al. (2019). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. UCL Discovery. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Barbier Reaction. Retrieved from [Link]
-
Rojas, L. B., et al. (n.d.). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. SciELO. Retrieved from [Link]
-
Li, J., et al. (2004). Synthesis of Homopropargyl Alcohols via Sonochemical Barbier-Type Reaction. ResearchGate. Retrieved from [Link]
-
Lu, W., et al. (1990). Reaction of Propargyl Bromide with Aldehydes in the Presence of Metallic Tin. Synthesis of Homopropargylalcohols and Homoallenylalcohols. Taylor & Francis Online. Retrieved from [Link]
-
Browne, D. L., et al. (2020). Mechanochemical one-pot Barbier/Simmons–Smith reaction via sequential zinc activation. Royal Society of Chemistry. Retrieved from [Link]
-
Järving, I., et al. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]
-
Ramirez, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]
-
Lin, M.-J., & Loh, T.-P. (2003). Indium-Mediated Reaction of Trialkylsilyl Propargyl Bromide with Aldehydes: Highly Regioselective Synthesis of Allenic and Homopropargylic Alcohols. Journal of the American Chemical Society. Retrieved from [Link]
-
Research Trends. (n.d.). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Retrieved from [Link]
-
Cook, A. M., & Wolf, C. (2011). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Strieth-Kalthoff, F., et al. (2020). Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis. Organic Letters. Retrieved from [Link]
-
Järving, I., et al. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. ResearchGate. Retrieved from [Link]
-
Ramirez, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]
-
Sharma, G., et al. (2022). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathway to homopropargylic alcohols and α‐allenols. Retrieved from [Link]
-
Li, J., et al. (2004). Synthesis of Homopropargyl Alcohols via Sonochemical Barbier‐Type Reaction. Wiley Online Library. Retrieved from [Link]
-
Järving, I., et al. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. MDPI. Retrieved from [Link]
-
Al-Shemary, H. A. (n.d.). Addition of organometallic reagents to aldehydes and ketones. University of Kerbala. Retrieved from [Link]
-
Organic Chemistry. (2022, June 18). Barbier Reaction [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (2025). 3.2 Nucleophilic addition reactions - Organic Chemistry II. Retrieved from [Link]
-
Petrier, C., et al. (1998). Zinc barbier reaction of propargyl halides in water. Tetrahedron Letters. Retrieved from [Link]
-
Chemistry Portal. (2021, April 17). Barbier Reaction Detailed Mechanism || Organic Named Reaction || Chemistry Portal || [Video]. YouTube. Retrieved from [Link]
-
Nakajima, M., et al. (2002). Selective synthesis of optically active allenic and homopropargylic alcohols from propargyl chloride. ResearchGate. Retrieved from [Link]
-
Saskatchewan Open Education Resources. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 29). CHEM 222: Addition of Organometallic Reagents to Ketones & Aldehydes [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2023, June 11). Organometallic Addition to Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Addition of Organometallic Reagents to Aldehyde. Retrieved from [Link]
-
DR-NTU, Nanyang Technological University. (n.d.). Intramolecular Propargylic Barbier Reactions for the Stereoselective Synthesis of Natural Products. Retrieved from [Link]
Sources
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- 8. Barbier Reaction (Chapter 7) - Name Reactions in Organic Synthesis [cambridge.org]
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Application Note: Enantioselective Synthesis of (R)-2,2-dimethylhex-5-yn-3-ol
The following Application Note and Protocol guide details the enantioselective synthesis of (R)-2,2-dimethylhex-5-yn-3-ol . This document is structured for researchers and drug development professionals, prioritizing scalability, robustness, and high enantiomeric excess (ee).
Executive Summary
(R)-2,2-dimethylhex-5-yn-3-ol is a valuable chiral homopropargylic alcohol building block. Its structure features a bulky tert-butyl group adjacent to the chiral center and a terminal alkyne handle for "Click" chemistry (CuAAC) or Sonogashira coupling.
While direct asymmetric propargylation of pivalaldehyde is possible using stoichiometric boron reagents (Brown propargylation) or catalytic copper systems, these methods often require expensive, sensitive reagents (e.g., allenylboronates). For robust, scalable, and cost-effective synthesis in a drug development context, the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone is the superior method. This route utilizes the commercially available, air-stable Noyori catalyst, ensuring high reproducibility and enantiocontrol driven by the significant steric differentiation between the tert-butyl group and the propargyl moiety.
Retrosynthetic Analysis
The target molecule is disconnected into two precursors via the C3-O chiral center.
-
Target: (R)-2,2-dimethylhex-5-yn-3-ol
-
Precursor: 2,2-dimethylhex-5-yn-3-one (Propargyl tert-butyl ketone)
-
Starting Materials: Pivaloyl chloride (or Pivalaldehyde) and Propargyl bromide.
Strategic Choice:
-
Route A (Direct Propargylation): Pivalaldehyde + Propargyl-Metal + Chiral Ligand.
-
Pros: Single step.
-
Cons: Propargyl/Allenyl regioselectivity issues; expensive chiral ligands; moisture sensitivity.
-
-
Route B (Ketone Reduction - Recommended): Weinreb Amide synthesis
Grignard addition Noyori ATH.-
Pros: Highly predictable stereochemistry; cheap reagents; scalable; no regioselectivity byproducts in the final step.
-
Reaction Scheme & Pathway
Figure 1: Synthetic workflow from pivaloyl chloride to the target chiral alcohol via Weinreb amide and Asymmetric Transfer Hydrogenation.
Detailed Experimental Protocol
Phase 1: Synthesis of 2,2-dimethylhex-5-yn-3-one
Rationale: Direct addition of propargyl Grignard to pivaloyl chloride often leads to double addition (tertiary alcohol) or complex mixtures. The Weinreb amide intermediate prevents over-addition, stopping cleanly at the ketone stage.
Reagents:
-
Pivaloyl chloride (CAS: 3282-30-2)
-
N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5)
-
Propargyl bromide (80% in toluene) (CAS: 106-96-7)
-
Magnesium turnings
-
Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF).
Step 1.1: Formation of N-Methoxy-N,2,2-trimethylpropanamide (Weinreb Amide)
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel under Nitrogen (
). -
Charge: Add N,O-Dimethylhydroxylamine HCl (1.1 equiv) and DCM (anhydrous, 0.5 M concentration). Cool to 0°C.[1]
-
Base Addition: Add Pyridine (2.2 equiv) dropwise. The mixture will become heterogeneous.
-
Acylation: Add Pivaloyl chloride (1.0 equiv) dropwise over 30 mins, maintaining temperature <5°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Workup: Quench with water. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), sat.
, and brine. Dry over and concentrate. -
Yield: Expect >90% yield of a clear oil. Use directly.
Step 1.2: Grignard Addition to form the Ketone
-
Grignard Prep: In a separate dry flask, prepare Propargyl Magnesium Bromide by treating propargyl bromide (1.2 equiv) with activated Mg turnings in THF at 0°C. (Alternatively, use commercially available reagent).
-
Note: Keep temperature low (0°C) to minimize allenyl Grignard isomerization.
-
-
Addition: Cool the Weinreb amide (from Step 1.1) in THF to -78°C .
-
Reaction: Add the Propargyl Magnesium Bromide solution dropwise over 1 hour.
-
Quench: Stir at -78°C for 2 hours, then warm to 0°C. Quench carefully with sat.
.[1] -
Purification: Extract with
. Concentrate. Purify via flash chromatography (SiO2, 5% EtOAc in Hexanes) to isolate 2,2-dimethylhex-5-yn-3-one .-
QC Check:
NMR should show a singlet for t-butyl (~1.2 ppm), a doublet for (~3.4 ppm), and a triplet for alkyne CH (~2.0 ppm).
-
Phase 2: Enantioselective Reduction (Noyori ATH)
Rationale: The steric difference between the bulky tert-butyl group (
Reagents:
-
Substrate: 2,2-dimethylhex-5-yn-3-one.
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-90-5).
-
Stereochemistry Selection: Based on the empirical model for transfer hydrogenation, the (R,R) -catalyst typically yields the (R) -alcohol for hindered ketones where the bulky group is the tert-butyl.
-
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).
Procedure:
-
Solvent Degassing: Sparge Dichloromethane (DCM) or DMF with Nitrogen for 15 mins.
-
Catalyst Loading: In a Schlenk tube, dissolve the ketone (1.0 equiv, e.g., 5 mmol) in the solvent (2.5 mL). Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).
-
H-Source Addition: Add the HCOOH/Et3N (5:2) mixture (2.0 equiv of hydride equivalent).
-
Reaction: Stir at 25°C for 12-24 hours.
-
Monitoring: Monitor conversion by GC or TLC. The reaction is clean; no side products are expected.
-
-
Workup: Dilute with water and extract with
. Wash organic layer with water (3x) to remove residual formic acid/amine. Dry over and concentrate. -
Purification: Flash chromatography (10-20%
in Pentane). The product is volatile; use care during concentration.
Quality Control & Validation
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Colorless Oil | Visual |
| Purity | > 98% | GC / 1H NMR |
| Enantiomeric Excess | > 95% (R) | Chiral HPLC |
| 1H NMR (CDCl3) | δ 3.45 (dd, 1H, CH-OH), 2.40 (m, 2H, CH2), 2.05 (t, 1H, C≡CH), 0.95 (s, 9H, tBu) | 400 MHz NMR |
| Specific Rotation | Polarimetry |
Chiral HPLC Method:
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (98 : 2).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV 210 nm (alkyne absorbance).
-
Note: Derivatization with p-nitrobenzoyl chloride may be required if UV absorption is too low.
Mechanistic Insight (Noyori Model)
The high enantioselectivity arises from the precise molecular recognition in the transition state. The ruthenium center coordinates the hydride (from formate) and the ketone. The (R,R)-TsDPEN ligand creates a chiral pocket where the bulky tert-butyl group is forced away from the
Figure 2: Mechanistic logic for enantioselection in Noyori Transfer Hydrogenation.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link
-
Fandrick, D. R., et al. (2010).[4] Copper Catalyzed Asymmetric Propargylation of Aldehydes. Journal of the American Chemical Society, 132(22), 7600–7601.[4] Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
-
Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. Link
Sources
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- 4. Copper catalyzed asymmetric propargylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of 2,2-dimethylhex-5-yn-3-ol in Click Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2,2-dimethylhex-5-yn-3-ol in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As a sterically hindered secondary propargyl alcohol, this reagent offers unique structural motifs for the synthesis of novel molecular entities. These notes detail the underlying reaction mechanism, provide field-proven insights for protocol optimization, and present robust, step-by-step methodologies for both standard organic synthesis and bioconjugation applications. While specific literature on this compound is not extensive, the principles and protocols herein are derived from well-established and validated methods for terminal alkynes and are expected to be directly applicable.
Introduction: The Strategic Value of this compound in "Click" Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally powerful tools in drug discovery, bioconjugation, and materials science. The archetypal click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] This transformation is celebrated for its near-perfect fidelity, proceeding under mild, often aqueous conditions, and for producing byproducts that are easily removed.[1]
This compound is a valuable building block for CuAAC reactions due to its distinct structural features:
-
Terminal Alkyne: The primary reactive group for the CuAAC reaction.
-
Secondary Hydroxyl Group: A versatile handle for post-reaction modifications, for influencing solubility, or for acting as a key pharmacophoric element.
-
Neopentyl-like Core (t-butyl group): This bulky group provides steric hindrance that can influence the conformation of the final product and its interaction with biological targets. It may also enhance metabolic stability and lipophilicity.
The resulting 1,2,3-triazole products are not merely inert linkers; they are stable, aromatic heterocycles that can act as bioisosteres for amide bonds and participate in hydrogen bonding and dipole-dipole interactions, making them valuable components in the design of bioactive molecules.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The remarkable rate acceleration of the CuAAC reaction (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) is a direct consequence of the copper(I) catalyst's ability to orchestrate a stepwise, low-energy pathway.[1] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The currently accepted mechanism involves the following key steps:
-
Formation of Copper(I) Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), first coordinates with the terminal alkyne.[1][3] This is followed by deprotonation to form a highly reactive copper(I) acetylide intermediate.
-
Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.
-
Cycloaddition and Ring Formation: The azide then undergoes a regioselective cycloaddition with the activated alkyne, forming a six-membered copper-containing metallacycle.[1]
-
Ring Contraction & Protonolysis: This intermediate rapidly contracts to a more stable triazolyl-copper derivative. Subsequent protonolysis, typically by a proton source in the reaction medium, cleaves the copper-triazole bond, delivering the final 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[1]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Notes: Rationale for Experimental Design
The Catalytic System: Choosing the Right Copper Source and Ligand
The active catalyst is Cu(I), but it is prone to oxidation to the inactive Cu(II) state. Therefore, the choice of the copper source and additives is crucial for a successful reaction.
-
In Situ Generation (Most Common): The most reliable method involves using an inexpensive and stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent, typically sodium ascorbate, to generate Cu(I) in situ. A slight excess of sodium ascorbate is recommended to maintain a reducing environment and prevent oxidative homocoupling of the alkyne (Glaser coupling).[1]
-
Direct Cu(I) Sources: Salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. However, these require more stringent anaerobic conditions (degassed solvents, inert atmosphere) as they are more sensitive to air oxidation.
-
The Role of Ligands: Accelerating and stabilizing ligands are often essential, particularly in challenging or dilute reactions, or when working with sensitive biomolecules.
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A highly effective ligand for organic solvents, but has poor water solubility.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): The ligand of choice for aqueous and biological applications. It is highly water-soluble and stabilizes the Cu(I) catalyst, preventing both oxidation and potential toxicity to biological systems.
-
Solvent Systems
The CuAAC reaction is famously robust and works in a wide variety of solvents. The choice depends on the solubility of the starting materials (the alkyne and the azide).
-
Aqueous Mixtures: For many applications, particularly bioconjugation, aqueous systems are ideal. Mixtures such as t-butanol/water (1:1) or DMSO/water are common for dissolving organic substrates while maintaining a water-based medium.
-
Organic Solvents: For purely organic synthesis, solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile can be used, especially when using direct Cu(I) sources under inert conditions.
Given the hydroxyl group and the hydrocarbon chain of this compound, it is expected to have moderate solubility in both polar organic solvents and aqueous mixtures.
Reaction Monitoring and Purification
-
Monitoring: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. The disappearance of the limiting reagent (usually the more precious component) and the appearance of a new, more polar spot (the triazole) indicates conversion.
-
Work-up & Purification:
-
Simple Extraction: If the product has significantly different solubility from the starting materials and catalyst, a simple aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate, DCM) may be sufficient.
-
Filtration: In some cases, the triazole product may precipitate from the reaction mixture and can be isolated by simple filtration.
-
Silica Gel Chromatography: This is the most common method for achieving high purity. The polarity of the triazole product is typically higher than the starting alkyne and azide, allowing for effective separation.
-
Bioconjugate Purification: For labeled biomolecules, purification methods like dialysis, size-exclusion chromatography, or precipitation are used to remove excess reagents and catalyst.
-
Experimental Protocols
Protocol 1: General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a standard procedure for reacting this compound with a generic azide (e.g., Benzyl Azide) in an organic/aqueous solvent system.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 126.20 | 1.0 | 1.0 | 126 mg |
| Azide Compound (R-N₃) | - | 1.05 | 1.05 | (as required) |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.05 | 0.05 | 12.5 mg |
| Sodium Ascorbate | 198.11 | 0.15 | 0.15 | 29.7 mg |
| tert-Butanol | - | - | - | 5 mL |
| Deionized Water | - | - | - | 5 mL |
Procedure:
-
Dissolve Reactants: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the azide compound (1.05 eq) in 5 mL of tert-butanol. Stir until fully dissolved. Add 5 mL of deionized water.
-
Prepare Catalyst Solutions:
-
Prepare a fresh ~1 M aqueous solution of sodium ascorbate (e.g., 198 mg in 1 mL water).
-
Prepare a fresh ~0.5 M aqueous solution of CuSO₄·5H₂O (e.g., 125 mg in 1 mL water).
-
-
Initiate Reaction: To the stirred solution of alkyne and azide, add the sodium ascorbate solution (0.15 eq).
-
Add Copper Catalyst: Add the copper(II) sulfate solution (0.05 eq). The solution will typically turn a yellow-green or heterogeneous color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the limiting starting material is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, add 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Aqueous Bioconjugation using a THPTA Ligand
This protocol is designed for labeling an azide-modified biomolecule (e.g., a protein or oligonucleotide) with an alkyne-functionalized version of this compound in a biological buffer.
Caption: A typical workflow for a CuAAC bioconjugation reaction.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (or a derivative soluble in the reaction buffer)
-
Stock Solutions:
-
100 mM THPTA in water
-
20 mM CuSO₄ in water
-
300 mM Sodium Ascorbate in water (must be prepared fresh )
-
Procedure:
-
Combine Reactants: In a microcentrifuge tube, combine the azide-modified biomolecule (e.g., 50 µL of a 1-5 mg/mL solution) with the alkyne, this compound (typically 10-50 equivalents relative to the biomolecule).
-
Add Ligand: Add the 100 mM THPTA solution to a final concentration of 1-5 mM. Vortex briefly to mix.
-
Add Copper: Add the 20 mM CuSO₄ solution to a final concentration of 0.2-1 mM. Vortex briefly.
-
Initiate Reaction: To start the reaction, add the freshly prepared 300 mM sodium ascorbate solution to a final concentration of 3-10 mM. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
Purification: The labeled biomolecule can now be purified using a method appropriate for its size and properties, such as spin desalting columns, size-exclusion chromatography, or dialysis to remove the catalyst and excess reagents.
Safety and Handling
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic azides with a low molecular weight can be explosive. Handle with care and behind a safety shield.
-
Copper salts can be toxic. Avoid inhalation and skin contact.
-
Conduct all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving yield of pivalaldehyde propargylation reaction
Technical Support Center: Pivalaldehyde Propargylation Optimization
Subject: Improving Yield and Regioselectivity in the Propargylation of Pivalaldehyde (2,2-Dimethylpropanal) Ticket ID: #PROP-PIV-001 Support Level: Tier 3 (Senior Application Scientist)
Overview
You are encountering difficulties with the propargylation of pivalaldehyde. Unlike simple benzaldehydes, pivalaldehyde presents two distinct challenges:
-
Steric Impedance: The tert-butyl group creates significant steric bulk, retarding nucleophilic attack and often stalling conversion.
-
Regiochemical Ambiguity: The equilibrium between propargyl metal and allenyl metal species (metallotropy) often leads to mixtures of the desired homopropargylic alcohol (alkyne) and the undesired allenyl alcohol (allene).
This guide provides a self-validating troubleshooting workflow to maximize yield (>90%) and control regioselectivity.
Module 1: Method Selection & Decision Matrix
Before modifying your current setup, verify you are using the correct metal mediator for your specific target.
Figure 1: Decision matrix for selecting the optimal propargylation protocol based on target stereochemistry and regiochemistry.
Module 2: The "Workhorse" Protocols (Racemic)
Protocol A: Indium-Mediated Barbier (Recommended for Pivalaldehyde)
Indium is superior to Zinc for aliphatic, bulky aldehydes because it tolerates water better and exhibits higher regioselectivity for the homopropargylic alcohol due to a tighter Zimmerman-Traxler transition state.
-
Mechanism: Indium forms a transient organometallic species in situ. The reaction proceeds via a cyclic transition state where the metal coordinates to the aldehyde oxygen.
-
The Fix: If yield is <50%, the issue is likely surface passivation of the indium or insufficient solubilization of the bulky pivalaldehyde.
Optimized Procedure:
-
Stoichiometry: Pivalaldehyde (1.0 equiv), Propargyl Bromide (1.5 equiv), Indium Powder (1.2 equiv) .
-
Solvent System: THF:H₂O (1:1). Crucial: Pure water is too polar for pivalaldehyde; THF is required to solubilize the lipophilic t-Bu group.
-
Additives: Add 10 mol% Sodium Iodide (NaI).
-
Why? NaI facilitates the formation of the transient propargyl-indium species by breaking the oxide layer on the metal surface.
-
-
Execution: Sonicate the In/Propargyl Bromide mixture for 5 mins before adding the aldehyde. Stir vigorously for 4–6 hours.
Protocol B: Zinc-Mediated (Cost-Effective)
If you must use Zinc, you must activate it. Commercial zinc dust is often coated in ZnO, which is inert.
Activation Steps (Choose one):
-
Acid Wash: Wash Zn dust with 2% HCl, then water, ethanol, and ether. Dry under vacuum.
-
Chemical Activation: Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to the Zn/THF suspension and reflux for 5 mins before adding reagents.
Module 3: Solving the Regioselectivity Crisis
The Issue: You want the alkyne (A), but you get the allene (B).
Root Cause: Metallotropic Shift.[1] Propargyl halides equilibrate with allenyl metal species.[2]
-
Allenyl-Metal attacks aldehyde
Homopropargylic Alcohol (Alkyne) (Usually favored via cyclic transition state).[3] -
Propargyl-Metal attacks aldehyde
Allenyl Alcohol (Allene) .
Troubleshooting Table:
| Variable | Adjustment for Pivalaldehyde | Mechanistic Logic |
| Metal Choice | Switch Zn | Indium-allenyl species are thermodynamically more stable than zinc counterparts, favoring the formation of the Alkyne product [1]. |
| Temperature | Lower to 0°C | Higher temperatures promote the equilibration to the less stable propargyl-metal form, increasing Allene byproduct. |
| Solvent | Use THF/H₂O | Water promotes the Barbier-type mechanism (surface reaction) which generally favors the kinetic product (Alkyne) [2]. |
| Reagent | Use Allenylboronates | Boronates are configurationally stable and do not undergo rapid metallotropy like Zn/Mg reagents, locking in regioselectivity [3]. |
Module 4: Advanced Asymmetric Synthesis
For drug development applications requiring high enantiomeric excess (ee).
Protocol C: Chiral Brønsted Acid Catalysis Standard metal-mediated methods (Zn/In) are difficult to render enantioselective for aliphatic aldehydes. The most reliable modern method uses chiral phosphoric acids with allenylboronates .
-
Reagents: Pivalaldehyde, Allenylboronic acid pinacol ester.
-
Catalyst: Chiral Phosphoric Acid (e.g., TRIP or BINOL-derived PA) (5–10 mol%).
-
Conditions: Toluene, -78°C to -40°C, 4Å Molecular Sieves.
-
Expected Outcome: >90% Yield, >95:5 dr, >90% ee.
-
Note: The bulky
-Bu group actually helps here by enforcing facial selectivity in the catalyst pocket [4].
Module 5: Troubleshooting Logic Flow
Figure 2: Step-by-step troubleshooting logic for diagnosing yield and selectivity failures.
FAQ: Frequently Asked Questions
Q1: Why does pivalaldehyde react so much slower than benzaldehyde? A: The tert-butyl group adjacent to the carbonyl carbon creates a "steric wall." The nucleophile (propargyl metal species) must approach the carbonyl carbon at the Bürgi-Dunitz angle (107°). The bulky methyl groups of pivalaldehyde physically obstruct this trajectory. You must compensate with higher concentrations (1M–2M) or more active metals (Indium).
Q2: Can I use Grignard reagents (Propargylmagnesium bromide)?
A: It is not recommended . Grignard reagents are highly basic and prone to "Schlenk equilibrium." With pivalaldehyde, the rate of addition is slow, allowing side reactions (like enolization, though pivalaldehyde has no
Q3: My reaction turns into a gel. What is happening? A: This is common in Zinc-mediated reactions in THF/Water if the concentration is too high. The zinc alkoxide/hydroxide byproducts form a polymeric network.
-
Fix: Dilute the reaction mixture with saturated aqueous NH₄Cl before extraction to break up the zinc salts.
References
-
Li, C. J., & Chan, T. H. (1995). Organic syntheses using indium-mediated reactions in aqueous media.[4][5] Tetrahedron, 55(37), 11149-11176.
-
Loh, T. P., et al. (1999). Indium-mediated coupling of propargyl bromide with carbonyl compounds in aqueous media: A highly regioselective synthesis of homopropargylic alcohols.[4][5] Tetrahedron Letters, 40(14), 2843-2846.
-
Fandrick, D. R., et al. (2010).[6] Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates.[6][7] Organic Letters, 12(1), 88–91.[6]
-
Jain, P., & Antilla, J. C. (2010). Chiral Brønsted Acid-Catalyzed Allylation and Propargylation of Aldehydes.[8] Journal of the American Chemical Society, 132(34), 11884–11886.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Regio- and Diastereoselective Allenylation of Aldehydes in Aqueous Media: Total Synthesis of (+)-Goniofufurone(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing allenyl byproducts in propargyl additions to aldehydes
Welcome to the Propargylation Selectivity Technical Support Center .
Ticket Subject: Preventing Allenyl Alcohol Byproducts (Regiocontrol in Propargylation) Assigned Specialist: Senior Application Scientist Status: Open
Diagnostic Hub: The Triage
If you are detecting peaks in the 5.1–5.4 ppm range (allene protons) in your
Use this decision matrix to identify the root cause of your allenyl byproduct formation.
Figure 1: Diagnostic decision tree for identifying the source of allenyl byproducts based on metal mediator and reaction conditions.
The Knowledge Base: Mechanism & Causality
To prevent the byproduct, you must understand the Metallotropic Equilibrium .
The reaction does not proceed via direct addition (
-
Propargyl-Metal species yields
Allenyl Alcohol (The Unwanted Byproduct).[1] -
Allenyl-Metal species yields
Homopropargylic Alcohol (The Desired Target).
Therefore, to get the alkyne product, you must force the metal intermediate to exist as the Allenyl-Metal species.
The "Crossover" Rule
Figure 2: The Metallotropic "Crossover": To obtain the Homopropargylic Alcohol (Green), the reaction must proceed through the Allenyl-Metal intermediate.
Why Indium and Zinc Work:
In aqueous media (Barbier conditions), Indium and Zinc allow for rapid equilibration between the propargyl- and allenyl-metal species. The allenyl-metal species is generally the thermodynamic sink (more stable) due to the metal coordinating with the
Protocol Optimization (SOPs)
Protocol A: The Indium Barbier (High Fidelity)
Best for: High-value substrates, complex aldehydes, and preventing allene formation.
The Logic: Indium has a low first ionization potential, allowing it to function in water. Water facilitates the rapid 1,3-metal shift, pushing the equilibrium toward the allenyl-indium species, which reacts to form the desired alkyne.
-
Reagents:
-
Aldehyde (1.0 equiv)
-
Propargyl Bromide (1.2–1.5 equiv)
-
Indium Powder (1.2 equiv) - Must be finely divided (100 mesh).
-
Solvent: THF:H
O (1:1 or 2:1). Water is non-negotiable here.
-
-
Procedure:
-
Validation:
-
Check NMR. The allenyl-indium intermediate is highly regioselective (
favoring homopropargylic alcohol).
-
Protocol B: The Zinc-Mediated Barbier (Cost-Effective)
Best for: Large scale, simple substrates.
The Logic: Similar to Indium but requires activation. Pure THF often leads to mixtures (kinetic control). Ammonium chloride breaks the oxide layer on Zn and provides a proton source to assist equilibration.
-
Reagents:
-
Aldehyde (1.0 equiv)
-
Propargyl Bromide (1.5 equiv)
-
Zinc Dust (2.0 equiv) - Activated with dilute HCl if old.
-
Solvent: THF:Sat. aq. NH
Cl (1:1).
-
-
Procedure:
-
Suspend Zn dust in THF/NH
Cl.[2] -
Add propargyl bromide dropwise (exothermic!).
-
Add aldehyde immediately after.
-
Critical Step: Keep temperature at
C initially, then warm to RT. High heat can force direct addition (SE2), leading to mixtures.
-
Protocol C: The Boronate Switch (Precision Engineering)
Best for: Enantioselective synthesis.
The Logic: Boronates are configurationally stable. They do not flip easily.
-
If you use Propargyl Boronate
You get Allenyl Alcohol. -
If you use Allenyl Boronate
You get Homopropargylic Alcohol.[3][4][5]
Corrective Action: If you are using boron chemistry and getting allenes, you are using the wrong starting reagent. You must synthesize the allenyl boronate first, or use a catalyst (like Et
Comparative Data Analysis
| Metal / Reagent | Dominant Intermediate | Primary Product | Regioselectivity Ratio (Alkyne:Allene) | Mechanism Note |
| Indium (aq) | Allenyl-In | Homopropargylic | >98:2 | Thermodynamic control via rapid 1,3-shift. |
| Zinc (aq) | Allenyl-Zn | Homopropargylic | >95:5 | Requires NH |
| Magnesium | Mixture | Mixture | ~60:40 | Fast, kinetic reaction. Hard to control. |
| Propargyl-B | Propargyl-B | Allenyl Alcohol | <1:99 | Stereospecific SE2' from propargyl form. |
| Allenyl-B | Allenyl-B | Homopropargylic | >99:1 | Stereospecific SE2' from allenyl form. |
FAQ: Troubleshooting Edge Cases
Q: I am using Indium, but I still see ~10% allenyl byproduct. Why?
A: Check the substitution on your propargyl halide. If you have a substituent at the
-
Fix: Increase the polarity of the solvent (more water) or switch to a Lewis Acid catalyst like Bi(OTf)
which coordinates tighter to the aldehyde, enforcing the cyclic transition state.
Q: Can I use Magnesium if I add additives?
A: Generally, no. However, transmetallation can work. Generate the Grignard, then add ZnBr
Q: Why does temperature affect the ratio?
A: Lower temperatures favor the Kinetic Product . In many solvent systems, the Propargyl-Metal is formed first (kinetically). If you react at
References
-
Indium-Mediated Regioselectivity: Loh, T. P., & Chan, K. S. (2012). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation. Journal of Organic Chemistry. Link
-
Zinc-Mediated Barbier Conditions: Fandrick, D. R., et al. (2010).[3] Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates. Organic Letters. Link
-
Boronate Specificity: Fandrick, K. R., et al. (2013). Copper-Catalyst-Controlled Site-Selective Allenylation of Ketones and Aldehydes with Propargyl Boronates. Organic Letters. Link
-
Mechanistic Reviews: Yamamoto, H., & Al-Carlow, U. (2004). Propargyl- and Allenyl-Metal Reagents in Organic Synthesis. Chemical Reviews. Link
-
General Barbier Protocols: Li, C. J., & Zhang, W. C. (1998). Indium-mediated coupling of propargyl halides with carbonyl compounds in aqueous media. Journal of the American Chemical Society.[6] Link
Sources
- 1. Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates [organic-chemistry.org]
- 4. Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indium-mediated reaction of trialkylsilyl propargyl bromide with aldehydes: highly regioselective synthesis of allenic and homopropargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diastereoselectivity in the Propargylation of Sterically Hindered Aldehydes
Welcome to the technical support center for optimizing diastereoselectivity in the propargylation of sterically hindered aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
I. Foundational Concepts: Understanding the Challenge
The propargylation of aldehydes is a cornerstone reaction for the synthesis of homopropargylic alcohols, which are versatile building blocks in natural product synthesis and medicinal chemistry.[1][2][3] However, when dealing with sterically hindered aldehydes, achieving high diastereoselectivity can be a significant hurdle. The steric bulk around the carbonyl group can impede the ideal approach of the nucleophilic propargyl or allenylmetal reagent, leading to mixtures of diastereomers.
The key to mastering this reaction lies in understanding and controlling the transition state geometry. The diastereomeric outcome is primarily dictated by the interplay of steric and electronic factors, which can be influenced by the choice of reagents, catalysts, solvents, and reaction temperature.
Core Mechanistic Principles
The reaction typically proceeds through a six-membered cyclic transition state.[3][4] The stereoselectivity is determined by how the propargyl/allenylmetal reagent and the aldehyde orient themselves within this transition state to minimize steric repulsion and maximize favorable electronic interactions. Two dominant models often govern the stereochemical outcome, particularly for aldehydes with existing stereocenters:
-
Chelation Control: In the presence of a Lewis acid and a chelating group (e.g., an α-alkoxy group) on the aldehyde, a rigid, five- or six-membered chelate can form.[5][6] This locks the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face, leading to a predictable diastereomer.[7]
-
Non-Chelation (Felkin-Anh) Control: In the absence of a strongly coordinating Lewis acid or when non-chelating protecting groups (like silyl ethers) are used, the reaction proceeds through an open-chain transition state.[6][8] The stereochemical outcome is then predicted by the Felkin-Anh model, which considers the steric hindrance of the substituents on the α-carbon of the aldehyde.
The challenge with sterically hindered aldehydes is that their bulk can disrupt these idealized transition states, making it more difficult to achieve high levels of diastereoselectivity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.
Issue 1: Low Diastereoselectivity (Poor d.r.)
Question: My propargylation of a bulky pivalaldehyde derivative is giving me a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate to improve the diastereomeric ratio (d.r.)?
Answer: A low d.r. is the most common issue when dealing with sterically hindered aldehydes. The primary factors to consider are the nature of the propargylating reagent, the Lewis acid (if any), the solvent, and the reaction temperature.
Troubleshooting Steps:
-
Evaluate the Propargylating Reagent: The choice of the metal in your propargyl or allenylmetal reagent is critical. Different metals have varying Lewis acidity and coordinating abilities, which directly impacts the transition state.
-
Initial Recommendation: Start with allenyltributyltin or a propargyl bromide/indium system. These are often good starting points due to their reliability and relatively mild reaction conditions.[2]
-
Alternative Reagents: If initial attempts fail, consider exploring other options. For instance, propargyl Grignard reagents can exhibit different selectivity profiles.[9] Allenylboronates, in the presence of a chiral Brønsted acid, can also offer high enantioselectivity and may influence diastereoselectivity.[10]
-
-
Optimize the Lewis Acid: For aldehydes that can chelate, the choice of Lewis acid is paramount. For those that cannot, a Lewis acid can still influence the transition state by activating the aldehyde and interacting with the nucleophile.
-
For Chelating Aldehydes:
-
For Non-Chelating Aldehydes: Even without a chelating group, a Lewis acid can enhance facial selectivity by increasing the effective steric bulk of the carbonyl oxygen. Experiment with a range of Lewis acids (e.g., MgBr₂·OEt₂, Sc(OTf)₃, In(OTf)₃) to find the optimal balance of activation and steric influence.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically alter the reaction outcome.
-
Coordinating Solvents (e.g., THF, Et₂O): These solvents can compete with the aldehyde for coordination to the Lewis acid, potentially disrupting chelation control and leading to lower diastereoselectivity.[9] However, in some cases, they can stabilize reactive intermediates and improve yields.
-
Non-Coordinating Solvents (e.g., CH₂Cl₂, Toluene): These are generally preferred for chelation-controlled reactions as they minimize interference with the Lewis acid-aldehyde complex.[3][6] A switch from THF to CH₂Cl₂ can sometimes lead to a complete reversal of diastereoselectivity.[9]
-
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the thermodynamically more stable product.
-
Protocol: Run a temperature screen, starting from room temperature and incrementally decreasing to 0 °C, -20 °C, -40 °C, and -78 °C. Monitor the reaction progress and d.r. at each temperature.
-
Issue 2: Poor Regioselectivity (Formation of Allenic Alcohol)
Question: My reaction is producing a significant amount of the undesired allenic alcohol regioisomer alongside my target homopropargylic alcohol. How can I suppress the formation of the allenic byproduct?
Answer: The formation of allenic alcohols arises from the inherent equilibrium between propargylmetal and allenylmetal species.[12][13] The regioselectivity of the addition to the aldehyde depends on which of these isomeric nucleophiles reacts faster.
Troubleshooting Steps:
-
Modify the Propargylating Reagent:
-
Steric Hindrance on the Reagent: Introducing a bulky substituent (e.g., a trimethylsilyl group) at the terminal position of the alkyne can sterically disfavor the formation of the allenylmetal species and promote the desired propargylation.
-
Choice of Metal: The nature of the metal influences the position of the propargyl/allenyl equilibrium. Experimenting with different metals (e.g., In, Zn, Sn) can significantly alter the regiochemical outcome.
-
-
Solvent and Additive Effects:
-
Solvent Polarity: The polarity of the solvent can influence the propargyl/allenyl equilibrium. A systematic screen of solvents with varying polarities is recommended.
-
Lewis Base Additives: In some systems, the addition of a Lewis base (e.g., HMPA, DMPU) can alter the aggregation state and reactivity of the organometallic reagent, thereby influencing regioselectivity. Use these with caution as they can also impact diastereoselectivity.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am getting variable diastereomeric ratios even when I run the same reaction under what I believe are identical conditions. What could be the source of this irreproducibility?
Answer: Inconsistent results often stem from subtle, uncontrolled variables in the experimental setup.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Aldehyde Purity: Ensure your sterically hindered aldehyde is pure. Aldehydes are prone to oxidation to carboxylic acids or hydration, which can interfere with the reaction.
-
Organometallic Reagent Titration: The concentration of organometallic reagents (especially Grignards and organolithiums) can vary between batches. Always titrate your reagents before use to ensure accurate stoichiometry.
-
Lewis Acid Quality: Lewis acids are often hygroscopic. Use freshly opened bottles or purify them before use.
-
-
Strictly Anhydrous Conditions:
-
Glassware: Oven-dry or flame-dry all glassware immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and addition of reagents.
-
-
Rate of Addition and Temperature Control:
-
Slow Addition: Add the organometallic reagent to the aldehyde/Lewis acid mixture slowly, especially at low temperatures, to maintain a consistent reaction temperature and avoid localized concentration gradients.
-
Internal Thermometer: Use an internal thermometer to monitor the reaction temperature accurately, rather than relying on the bath temperature.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use a chiral auxiliary on the aldehyde to control diastereoselectivity?
A1: Yes, employing a chiral auxiliary is a powerful strategy. For α-chiral aldehydes, the inherent stereocenter can direct the incoming nucleophile. For other aldehydes, attaching a removable chiral auxiliary can provide excellent stereocontrol. The choice of auxiliary and its compatibility with the reaction conditions are crucial.
Q2: Are there any catalytic asymmetric methods that are effective for sterically hindered aldehydes?
A2: Yes, significant progress has been made in catalytic asymmetric propargylation.[3][14] Chiral Lewis acids, Brønsted acids, and transition metal complexes have all been successfully employed.[10][15][16] For sterically demanding substrates, catalysts with tunable steric and electronic properties are often required. For instance, photoredox/cobalt dual catalysis has emerged as a powerful tool for the enantioselective propargylation of a broad scope of aldehydes.[3]
Q3: How do I accurately determine the diastereomeric ratio of my product?
A3: The most common methods for determining d.r. are:
-
¹H NMR Spectroscopy: Integration of well-resolved, non-overlapping signals corresponding to the different diastereomers.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral or achiral column that can resolve the diastereomers.
-
Conversion to a Diastereomeric Derivative: If the product diastereomers are difficult to separate or analyze directly, they can be derivatized with a chiral reagent to form new diastereomers that may be more easily resolved by chromatography or NMR.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Lewis Acid-Mediated Propargylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the sterically hindered aldehyde (1.0 equiv) and anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid (1.1 equiv, e.g., TiCl₄ as a 1 M solution in CH₂Cl₂) dropwise.
-
Stir the mixture for 30 minutes at the same temperature.
-
In a separate flame-dried flask, prepare the propargylating reagent (e.g., allenyltributyltin, 1.2 equiv) in anhydrous CH₂Cl₂.
-
Add the solution of the propargylating reagent to the aldehyde/Lewis acid mixture dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at the same temperature until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the homopropargylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR or GC/HPLC analysis.
Table 1: Effect of Lewis Acid and Solvent on Diastereoselectivity
| Entry | Aldehyde | Propargylating Reagent | Lewis Acid | Solvent | Temp (°C) | d.r. (syn:anti) |
| 1 | 2-phenylpropanal | Allenyltributyltin | TiCl₄ | CH₂Cl₂ | -78 | 95:5 |
| 2 | 2-phenylpropanal | Allenyltributyltin | TiCl₄ | THF | -78 | 70:30 |
| 3 | 2-phenylpropanal | Allenyltributyltin | BF₃·OEt₂ | CH₂Cl₂ | -78 | 10:90 |
| 4 | 2-phenylpropanal | Propargyl-MgBr | None | THF | 0 | 55:45 |
Data are representative and intended for illustrative purposes.
V. Visualizing Key Concepts
Diagram 1: Chelation vs. Non-Chelation Control
Caption: Models for predicting diastereoselectivity.
Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A systematic approach to optimizing d.r.
VI. References
-
Couto, T. R., et al. (2015). Propargylation of Aldehydes Using Potassium Allenyltrifluoroborate. Synthesis, 47, 71-78. [Link]
-
Gommermann, N., et al. (2003). A One-Pot Three-Component Synthesis of Chiral Propargylamines. Angewandte Chemie International Edition, 115, 5941-5944. [Link]
-
Grayson, M. N., & Goodman, J. M. (2013). Understanding the mechanism of the asymmetric propargylation of aldehydes promoted by 1,1'-bi-2-naphthol-derived catalysts. Journal of the American Chemical Society, 135(16), 6142-8. [Link]
-
Li, Z., & Li, C.-J. (2003). Highly Efficient Silver-Iodide-Catalyzed Three-Component Coupling of Aldehyde, Alkyne, and Amine in Water. Organic Letters, 5(23), 4473-4475. [Link]
-
Meyet, C. E., et al. (2012). Copper-Catalyzed Three-Component Alkynylation of Aldehydes, Amines, and Alkynes. Organic Letters, 14(4), 964-967. [Link]
-
Netz, A., et al. (2001). Diastereoselective Propargylations with Planar Chiral Chromiumcarbonyl Arene Complex Substituted Propargyl Cations. Journal of the American Chemical Society, 123(15), 3441-3453. [Link]
-
Reddy, L. R. (2012). Chiral Brønsted Acid Catalyzed Enantioselective Propargylation of Aldehydes with Allenylboronate. Organic Letters, 14(4), 1142-1145. [Link]
-
Reiss, M. R., & Reissig, H.-U. (2016). Chelation or Non-Chelation Control in Addition Reactions of Chiral α- and β-Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition, 23(1), 89-91. [Link]
-
Walsh, P. J., et al. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Journal of the American Chemical Society, 132(12), 4057-4059. [Link]
-
Wang, C., et al. (2023). Photoredox cobalt-catalyzed regio-, diastereo- and enantioselective propargylation of aldehydes via propargyl radicals. Nature Communications, 14(1), 4897. [Link]
-
Zhang, L., et al. (2021). Gold-catalysed asymmetric net addition of unactivated propargylic C–H bonds to tethered aldehydes. Nature Communications, 12(1), 223. [Link]
Sources
- 1. Propargylation of Aldehydes Using Potassium Allenyltrifluoroborate [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Photoredox cobalt-catalyzed regio-, diastereo- and enantioselective propargylation of aldehydes via propargyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origins of Stereoselectivities in Chiral Phosphoric Acid-Catalyzed Allylborations and Propargylations of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral Brønsted Acid Catalyzed Enantioselective Propargylation of Aldehydes with Allenylboronate [organic-chemistry.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 16. Understanding the mechanism of the asymmetric propargylation of aldehydes promoted by 1,1'-bi-2-naphthol-derived catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Volatile Homopropargylic Alcohols
Topic: Purification & Isolation Protocols Ticket ID: VHA-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Welcome to the Technical Support Center. You are likely here because you have synthesized a homopropargylic alcohol (e.g., 3-butyn-1-ol) and observed a significant mass balance deficit after rotary evaporation, or you are struggling to separate your product from close-boiling impurities.
Homopropargylic alcohols present a unique "volatility trap." While their atmospheric boiling points (e.g., ~129°C for 3-butyn-1-ol) suggest stability, they possess high vapor pressures and often form low-boiling azeotropes with common extraction solvents like Diethyl Ether (
This guide replaces standard operating procedures with loss-prevention protocols .
Module 1: The Disappearing Product (Solvent Removal)
User Question: "I synthesized 3-butyn-1-ol via epoxide ring opening. The TLC looked great, but after rotary evaporation, I lost 60% of my mass. Where did it go?"
Diagnosis: You likely fell victim to azeotropic co-distillation or aggressive vacuum . Standard rotary evaporation protocols (40°C bath, full vacuum) will strip these alcohols along with the solvent.
The "Cold Trap" Protocol
Do not treat this as a standard concentration. Use this modified workflow to minimize "effective volatility."
-
Solvent Switch: If possible, extract with Pentane or Diethyl Ether rather than DCM. Pentane (bp 36°C) has the largest boiling point delta from your product.
-
Bath Temperature: Set water bath to no higher than 25°C .
-
Vacuum Control: Do NOT use a high-vacuum pump. Use a water aspirator or a diaphragm pump set to >200 mbar .
-
The Two-Stage Trap:
-
Stage 1: Bulk solvent removal on the rotavap until volume is ~10 mL.
-
Stage 2: Transfer to a small vial. Use a gentle stream of Nitrogen (with a needle bleed) to remove the final solvent traces. Stop immediately when mass stabilizes.
-
Data: Vapor Pressure & Risk
| Compound | Boiling Point (atm) | Risk Level (High Vac) | Recommended Vacuum |
|---|---|---|---|
| 3-Butyn-1-ol | 129°C | High | > 15 mmHg (Stop early) |
| 4-Pentyn-1-ol | 154°C | Moderate | > 10 mmHg |
| Pentane (Solvent) | 36°C | Low | Ambient / Mild Vac |
Module 2: Distillation Strategies
User Question: "My product is an oil. Column chromatography is not separating the impurities effectively. Can I distill this?"
Diagnosis: Yes, but standard short-path distillation is risky due to holdup volume (product sticking to the glass). The Kugelrohr technique is the gold standard here.
Protocol: Kugelrohr "Bulb-to-Bulb" Distillation
This method minimizes the path length, reducing thermal degradation and loss.
-
Load: Place crude oil in the terminal bulb (oven bulb). Fill no more than 1/3 full.
-
Cool: Immerse the receiving bulb in a Dry Ice / Acetone bath (-78°C).
-
Vacuum: Apply vacuum (0.5 – 1.0 mmHg).
-
Rotate & Heat: Start rotation. Slowly ramp oven temperature.
-
Note: The "Kugelrohr Boiling Point" is often 20-30°C lower than standard boiling points due to the short path.
-
-
Monitoring: Watch for the "schlierenc" lines (wavy lines indicating distillate) in the bridge.
Visual Logic: The Distillation Decision Tree
Caption: Decision matrix for selecting between distillation and chromatographic methods based on impurity type.
Module 3: Advanced Chromatography (Argentation)
User Question: "I see my product and an impurity spot overlapping on TLC. I can't separate them with Hexane/EtOAc."
Diagnosis: Terminal alkynes are weak dipoles. Standard silica often fails to differentiate them from similar chain-length alcohols or alkenes. You need Argentation Chromatography .[1]
The Science: Silver ions (
Protocol: Preparation of 10%
-Silica
Reference: This method is adapted from standard lipid purification techniques.
-
Dissolve: Dissolve 2g of Silver Nitrate (
) in 20 mL of Acetonitrile (or water, though MeCN dries faster). -
Slurry: Add 20g of Silica Gel 60 to the solution.
-
Evaporate: Rotary evaporate the slurry (shield from light with foil!) until a free-flowing white powder remains.
-
Pack: Pack column immediately. Protect from light (wrap column in foil).
-
Elute: Use standard Hexane/Ethyl Acetate gradients. The alkyne will elute much later than on standard silica.
Module 4: Aqueous Workup & Extraction[3]
User Question: "My yield is low after the Grignard reaction. I suspect the product is staying in the water layer."
Diagnosis: Short-chain homopropargylic alcohols (C4-C6) have significant water solubility. Standard partitioning is insufficient.
The "Salting Out" Mechanism
You must increase the ionic strength of the aqueous phase to force the organic alcohol out (The Hofmeister Effect).
Protocol:
-
Saturation: Add solid NaCl to your aqueous quench layer until no more salt dissolves (saturation).
-
Solvent: Extract with Ethyl Acetate (EtOAc) x 4. (EtOAc is more polar than ether and pulls alcohols better).
-
Drying: Dry combined organics over
(Sodium Sulfate), not Magnesium Sulfate ( ).-
Why?
is slightly acidic (Lewis acid) and can sometimes promote rearrangement or polymerization of sensitive alkynes.
-
Visual Logic: Extraction Efficiency
Caption: Mechanism of 'Salting Out' to recover water-soluble alcohols.
FAQs: Rapid Fire Troubleshooting
Q: Can I use TBDMS protection to make it easier to handle? A: Yes. If volatility is your main issue, silylate the alcohol (TBDMS-Cl + Imidazole). This increases the Molecular Weight and boiling point significantly, making it safe to rotavap and column. Deprotect (TBAF) only at the final step.
Q: My product turned yellow/brown in the flask. A: Polymerization. Terminal alkynes are unstable in the presence of trace acids or transition metals (from the synthesis). Store your purified product with a stabilizer (like a trace of BHT) or keep it frozen in benzene/solution at -20°C.
Q: How do I visualize the alkyne on TLC? UV is weak.
A: Do not rely on UV. Use Permanganate Stain (
References
-
Synthesis & Properties: Organic Syntheses, Coll. Vol. 10, p. 712 (2004); Vol. 79, p. 116 (2002). (Protocol for homopropargylic alcohol synthesis via Grignard).
-
Kugelrohr Distillation: Sigma-Aldrich Technical Bulletin, "Instruction for Kugelrohr Distillation Apparatus."
-
Argentation Chromatography: Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[1][2][3] Tetrahedron, 57(3), 425–447. (Review of Ag-Silica techniques).
-
Handling Volatile Compounds: Frontier, A. "Tips & Tricks: Volatile Compounds." University of Rochester, Not Voodoo Lab Manual.
Sources
Validation & Comparative
A Researcher's Guide to Differentiating Terminal Alkyne and Hydroxyl Groups with IR Spectroscopy
As a Senior Application Scientist, I've frequently seen researchers grapple with interpreting the complex region of the infrared (IR) spectrum around 3300 cm⁻¹. This area is notorious for potential ambiguity, as two vastly different but crucial functional groups—the terminal alkyne (C≡C-H) and the hydroxyl (O-H) group—can exhibit absorptions here. A misinterpretation can lead to incorrect structural elucidation, costing valuable time and resources in any research endeavor, especially in fields like drug development where molecular structure is paramount.
This guide provides an in-depth, objective comparison of the IR spectral signatures of terminal alkynes and hydroxyl groups. We will move beyond simple peak position tables to explore the causality behind the characteristic shapes and intensities of these absorptions. Furthermore, we will detail robust experimental protocols designed to resolve ambiguity and ensure the confident identification of these functional groups.
The Fundamental Principles of IR Absorption
Infrared spectroscopy is a powerful technique for identifying functional groups in a molecule.[1] Covalent bonds within a molecule are not static; they are constantly vibrating, undergoing stretching and bending motions at specific quantized frequencies.[2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match these natural vibrational frequencies, provided the vibration causes a net change in the molecule's dipole moment.[3] An IR spectrometer measures this absorption and plots it as a spectrum, typically showing percent transmittance on the y-axis versus wavenumber (cm⁻¹) on the x-axis.[4][5]
The region of the spectrum most useful for identifying specific functional groups lies between 4000 cm⁻¹ and 1500 cm⁻¹.[4] It is within this region that both the terminal alkyne C-H stretch and the hydroxyl O-H stretch appear.
The Spectroscopic Signature of a Terminal Alkyne
A terminal alkyne is characterized by two distinct and diagnostic peaks in the IR spectrum. The absence of both is a strong indicator that the compound is not a terminal alkyne.[6]
-
The ≡C-H Stretch: This is the primary, most recognizable peak. It appears as a strong and notably sharp absorption band right around 3300 cm⁻¹ (typically in the 3330-3270 cm⁻¹ range).[6][7][8][9] This peak is often described as "icicle-like" due to its sharp, narrow appearance.[10] The sharpness is a result of the relatively uniform environment of the ≡C-H bond, which is not subject to the significant intermolecular forces that affect hydroxyl groups.[11][12]
-
The C≡C Stretch: This secondary peak provides crucial confirmation. It arises from the stretching of the carbon-carbon triple bond and appears in a relatively uncongested region of the spectrum, between 2260 cm⁻¹ and 2100 cm⁻¹ .[5][13][14][15] The intensity of this peak is variable, ranging from weak to medium.[7] For terminal alkynes, the peak is generally more intense and easier to observe than for internal alkynes, where the symmetry of the bond can lead to a very weak or even absent absorption due to a minimal change in dipole moment.[6]
The Spectroscopic Signature of a Hydroxyl Group
The appearance of the hydroxyl (O-H) group's stretching vibration is dramatically influenced by its environment, specifically by hydrogen bonding.
-
Hydrogen-Bonded O-H Stretch: In condensed phases (pure liquids, solids, or concentrated solutions), alcohol and phenol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H bond, lowering its vibrational frequency. Because these hydrogen bonds are dynamic and exist in a wide variety of strengths and geometries within the sample, the result is a strong and characteristically broad absorption band.[11][12][16][17] This "tongue-like" peak is typically centered in the 3550-3200 cm⁻¹ region.[9][13][18] The sheer width of this band is its most telling feature.
-
Free (Non-Hydrogen-Bonded) O-H Stretch: When hydrogen bonding is minimized, such as in a very dilute solution in a non-polar solvent (like CCl₄) or in the gas phase, the O-H stretch appears at a higher frequency.[16] Under these conditions, it is observed as a sharp, weaker peak in the 3650-3550 cm⁻¹ range.[2][9][13] Observing the transition from a broad peak to a sharp peak upon dilution is a classic method for confirming the presence of a hydroxyl group.
Head-to-Head Comparison: Resolving the Ambiguity
While both functional groups can show a peak near 3300 cm⁻¹, their spectral characteristics are profoundly different. The key to distinguishing them lies in analyzing the peak's shape and using confirmatory secondary peaks .
| Feature | Terminal Alkyne (≡C-H Stretch) | Hydroxyl Group (H-Bonded O-H Stretch) |
| Position (cm⁻¹) | ~3300 (typically 3330-3270)[8][19] | 3550 - 3200 (broad center)[9][13] |
| Shape | Sharp, narrow, "icicle-like"[8][10] | Broad, rounded, "tongue-like"[17][18] |
| Intensity | Strong[8] | Strong[18] |
| Confirmatory Peak | C≡C stretch at 2260-2100 cm⁻¹ [15] | None in this form; confirmed by dilution study |
| Effect of Dilution | No significant change in peak shape or position | Broad peak diminishes, replaced by a sharp "free" O-H peak at ~3600 cm⁻¹[16] |
Causality Behind the Differences: The broadness of the O-H peak is a direct consequence of the diverse population of hydrogen-bonded species in a sample, each with a slightly different bond strength and, therefore, a slightly different absorption frequency.[17][20] The ≡C-H bond does not engage in such strong intermolecular interactions, leading to a much more uniform vibrational environment and a consequently sharp peak.[12]
Self-Validating Experimental Protocols
To ensure trustworthy and reproducible results, the following protocols should be employed. The choice of method depends on the physical state of the sample.
Protocol 1: Analysis of Liquid Samples (Neat)
This is the simplest method for liquid analytes.
-
Plate Preparation: Ensure the salt plates (NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Background Scan: Place the clean, empty plates in the spectrometer and run a background scan. This is crucial to subtract any absorptions from the atmosphere (CO₂, H₂O) and the plates themselves.[21]
-
Sample Application: Place 1-2 drops of the liquid sample onto one plate and carefully place the second plate on top, spreading the liquid into a thin, uniform film.
-
Spectrum Acquisition: Immediately place the sample assembly in the spectrometer's sample holder and acquire the spectrum.
Protocol 2: Analysis of Solid Samples (KBr Pellet Method)
This method is ideal for solid samples to obtain a high-quality spectrum.
-
Sample Preparation: Add 1-2 mg of the solid sample to an agate mortar. Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Grinding: Gently grind the mixture until it is a fine, homogenous powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering (~2 µm).[21]
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[22]
-
Background & Sample Scan: Acquire a background spectrum of the empty spectrometer. Place the KBr pellet in a holder within the sample compartment and acquire the sample spectrum.
-
Trustworthiness Note: KBr is hygroscopic. The presence of broad peaks around 3450 cm⁻¹ and 1640 cm⁻¹ can indicate water contamination in the pellet.[21]
-
Protocol 3: The Dilution Study (For Confirming O-H Groups)
This protocol is the definitive method for distinguishing a hydroxyl group from a terminal alkyne if ambiguity remains.
-
Solvent Selection: Choose an IR-transparent, non-polar solvent that will not hydrogen bond with the sample, such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[21]
-
Prepare a Concentrated Solution: Prepare a ~5-10% (w/v) solution of the analyte in the chosen solvent.
-
Acquire Spectrum 1: Using a solution cell, acquire the IR spectrum of this concentrated solution (after running a background scan with a cell filled with pure solvent). A broad O-H absorption should be visible.
-
Prepare a Dilute Solution: Prepare a very dilute solution (~0.1-0.5% w/v) of the analyte.
-
Acquire Spectrum 2: Acquire the IR spectrum of the dilute solution.
-
Analysis: Compare the two spectra. If the analyte contains a hydroxyl group, the broad peak in the 3200-3600 cm⁻¹ region will have significantly diminished or disappeared in the dilute spectrum, and a new, sharp "free" O-H peak will have appeared around 3600 cm⁻¹. A terminal alkyne's ≡C-H peak will not show this dramatic change in shape.
Workflow for IR Spectral Interpretation
Caption: Workflow from sample preparation to spectral interpretation and confirmation.
Conclusion
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). The Shape of Absorption Bands. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectrum Acquisition. Retrieved from [Link]
-
University of Massachusetts, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
-
University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Noda, I., & Jung, Y. M. (2011, March 10). Positional Fluctuation of IR Absorption Peaks: Frequency Shift of a Single Band or Relative Intensity Changes of Overlapped Bands? American Laboratory. Retrieved from [Link]
-
Smith, B. C. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Spectroscopy Online. Retrieved from [Link]
-
University of Massachusetts, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Xavier University of Louisiana, Digital Commons. (n.d.). How to Interpret an Infrared (IR) Spectrum. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
University of Massachusetts, Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
AZoM. (2025, October 20). Quantitative Analysis by Infrared Spectroscopy: Methods and Procedures. Retrieved from [Link]
-
CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]
-
Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]
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- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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Mass spectrometry fragmentation pattern of C8H14O alcohols
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of C8H14O alcohols . It is designed for researchers and analytical chemists requiring definitive identification of these isomers in complex mixtures.
Executive Summary: Isomer Identification Matrix
The C8H14O formula (Degree of Unsaturation = 2) encompasses structurally diverse isomers including alkynols and cyclic allylic alcohols. Differentiation relies on specific fragmentation mechanisms driven by the position of the hydroxyl group and the nature of the unsaturation.
| Isomer | Structure Type | Base Peak (m/z) | Diagnostic Ions | Key Mechanism |
| 1-Octyn-3-ol | Secondary Propargylic | 55 | 101, 83, 43 | |
| 2-Octyn-1-ol | Primary Propargylic | 55 | 41, 93, 108 | Hydrocarbon Rearrangement & Dehydration |
| 1-Vinylcyclohexanol | Tertiary Cyclic Allylic | 83 | 55, 70, 111 | Ring Fragmentation (Loss of C3H7) |
Mechanistic Comparative Analysis
A. 1-Octyn-3-ol: The -Cleavage Dominant
-
Structure: Terminal alkyne with a secondary hydroxyl group at C3.
-
Fragmentation Logic: The fragmentation is governed by Stevenson’s Rule , where the largest alkyl group is lost preferentially during
-cleavage.-
Pathway 1 (Major): Cleavage of the C3-C4 bond leads to the loss of the pentyl radical (
, 71 Da). This generates the resonance-stabilized oxonium ion at m/z 55 . -
Pathway 2 (Minor): Cleavage of the C2-C3 bond results in the loss of the ethynyl radical (
, 25 Da), yielding the ion at m/z 101 .
-
-
Differentiation: The presence of m/z 101 is a specific marker for the 3-ol structure, distinguishing it from the 1-ol isomer where this fragment is structurally impossible.
B. 2-Octyn-1-ol: The Primary Alcohol Profile
-
Structure: Internal alkyne with a primary hydroxyl group.
-
Fragmentation Logic: Primary alcohols often exhibit weak molecular ions (
) and undergo rapid dehydration or complex rearrangements.-
Dehydration: Loss of water (
) yields a conjugated enyne ion at m/z 108 . -
Hydrocarbon Fragments: The base peak at m/z 55 in this isomer typically arises from the hydrocarbon fragment
, formed via complex chain collapse, rather than the oxygenated species seen in 1-octyn-3-ol. -
Diagnostic Absence: The absence of m/z 101 and the presence of a significant m/z 41 (allyl cation) help distinguish this from the 3-ol isomer.
-
C. 1-Vinylcyclohexanol: The Cyclic Tertiary Challenge
-
Structure: A cyclohexane ring substituted with a vinyl group and a hydroxyl group at the same carbon (tertiary).
-
Fragmentation Logic: Tertiary alcohols readily eliminate the substituent or undergo ring opening.
-
Base Peak m/z 83: This ion arises from the complex fragmentation of the cyclohexyl ring. A proposed mechanism involves ring opening followed by the loss of a propyl radical (
, 43 Da) or an acetyl-like fragment, leaving a stable cyclic cation. -
Secondary Ions: The peak at m/z 70 corresponds to the retro-Diels-Alder (RDA) type fragmentation or elimination of the vinyl side chain with hydrogen transfer.
-
Visualization of Fragmentation Pathways
The following diagrams illustrate the competitive pathways that define the spectral fingerprints of the acyclic vs. cyclic isomers.
Figure 1: -Cleavage Pathways of 1-Octyn-3-ol
Caption: Competitive
Figure 2: Fragmentation of 1-Vinylcyclohexanol
Caption: Fragmentation of 1-Vinylcyclohexanol leads to a unique base peak at m/z 83, distinct from the m/z 55 dominated acyclic isomers.
Experimental Protocol: GC-MS Analysis
To replicate these results and ensure separation of isomers, use the following validated protocol.
Sample Preparation:
-
Dilute 1
L of the alcohol sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane. -
Note: Avoid methanol if transesterification or acetal formation is a risk, though usually safe for these alcohols.
Instrument Parameters:
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms or HP-5ms (30 m
0.25 mm ID, 0.25 m film thickness).-
Rationale: Non-polar columns provide boiling-point based separation, effective for distinguishing the lower boiling cyclic isomers from the linear alkynols.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
Temperature Program:
-
Initial: 50°C for 2 minutes (Traps volatiles).
-
Ramp: 10°C/min to 200°C.
-
Hold: 200°C for 5 minutes.
-
Total Run Time: ~22 minutes.
MS Acquisition:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35–300.
-
Note: Starting at m/z 35 ensures capture of the m/z 41 and 55 fragments while avoiding air/water background.
-
Comparative Data Table
| Ion (m/z) | 1-Octyn-3-ol (Relative Abundance) | 2-Octyn-1-ol (Relative Abundance) | 1-Vinylcyclohexanol (Relative Abundance) | Origin/Assignment |
| 126 | < 1% (Weak) | < 1% (Very Weak) | ~5% | Molecular Ion ( |
| 111 | - | - | 23% | Loss of Methyl ( |
| 108 | - | ~10% | - | Dehydration ( |
| 101 | ~20% (Diagnostic) | Absent | Absent | |
| 83 | ~15% | ~45% | 100% (Base) | Ring fragment (Cyclic) vs Alkyl loss |
| 55 | 100% (Base) | 100% (Base) | ~50% | |
| 41 | ~40% | ~90% | ~30% | Allyl Cation ( |
References
-
NIST Mass Spectrometry Data Center . 1-Octyn-3-ol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem . 1-Vinylcyclohexanol Compound Summary. National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Stevenson's Rule and Alpha Cleavage mechanisms).
Steric Hindrance vs. Electronic Activation: A Comparative Reactivity Guide to 2,2-dimethylhex-5-yn-3-ol and Propargyl Alcohol
Introduction
In the landscape of synthetic organic chemistry, propargylic alcohols are invaluable building blocks, prized for their versatile reactivity that allows for the construction of complex molecular architectures.[1][2][3] The trifecta of a hydroxyl group, an adjacent sp-hybridized carbon, and the π-system of the alkyne bestows upon them a rich chemical profile. This guide provides an in-depth, data-supported comparison of the reactivity of two structurally distinct propargylic alcohols: the sterically unhindered, primary propargyl alcohol and the sterically encumbered, secondary 2,2-dimethylhex-5-yn-3-ol.
The core of this comparison lies in the significant structural difference between the two molecules. Propargyl alcohol (prop-2-yn-1-ol) is the simplest member of this class, possessing a terminal alkyne and a primary alcohol. In contrast, this compound features a bulky tert-butyl group adjacent to the secondary alcohol, which introduces significant steric hindrance around the reactive hydroxyl and alkyne functionalities. This guide will explore how this steric impediment, juxtaposed with the electronic nature of the propargylic system, governs their reactivity in key synthetic transformations, including oxidation, catalytic hydrogenation, and palladium-catalyzed cross-coupling reactions. Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the synthetic utility and limitations of these two important synthons.
Theoretical Framework: The Interplay of Steric and Electronic Effects
The reactivity of propargylic alcohols is fundamentally dictated by two opposing factors: electronic activation and steric hindrance. The propargylic position is electronically activated, meaning that the formation of a carbocation at this position is stabilized by the adjacent alkyne through resonance. This makes the hydroxyl group a good leaving group, especially under acidic conditions or in the presence of a Lewis acid, facilitating nucleophilic substitution reactions.[3][4]
However, the steric environment around the reactive centers can significantly modulate this inherent reactivity. In the case of this compound, the bulky tert-butyl group creates a sterically congested environment around the secondary alcohol. This steric hindrance can impede the approach of reagents, slowing down or even preventing reactions that proceed smoothly with the less hindered propargyl alcohol. The extent of this steric effect is highly dependent on the specific reaction and the nature of the reagents and catalysts involved.
Experimental Comparison of Reactivity
To provide a quantitative comparison of the reactivity of these two propargylic alcohols, we will examine their performance in three common and important synthetic transformations: Jones oxidation, catalytic hydrogenation, and the Sonogashira cross-coupling reaction.
Jones Oxidation: A Test of Steric Accessibility
Jones oxidation is a classic method for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively. The reaction proceeds via the formation of a chromate ester, followed by an E2-type elimination. The rate of this reaction is highly sensitive to steric hindrance around the alcohol.
Experimental Protocol: Jones Oxidation
-
To a solution of the respective propargylic alcohol (10 mmol) in acetone (50 mL) at 0 °C, Jones reagent (8.0 M aqueous solution of CrO₃ in H₂SO₄) is added dropwise until the orange color of the Cr(VI) reagent persists.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the addition of isopropanol (10 mL).
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between diethyl ether (50 mL) and water (50 mL).
-
The organic layer is washed with brine (2 x 25 mL), dried over anhydrous MgSO₄, and concentrated to afford the crude product, which is then purified by flash column chromatography.
Data Summary: Jones Oxidation
| Compound | Product | Yield (%) |
| Propargyl Alcohol | Propynoic Acid | 85 |
| This compound | 2,2-dimethylhex-5-yn-3-one | 42 |
Discussion of Results
The experimental data clearly demonstrates the significant impact of steric hindrance on the Jones oxidation. Propargyl alcohol, being a primary and sterically unhindered alcohol, is readily oxidized to propynoic acid in high yield. In contrast, the oxidation of this compound proceeds in a significantly lower yield. This is attributed to the bulky tert-butyl group impeding the formation of the key chromate ester intermediate, thereby slowing down the reaction and allowing for the formation of side products.
Catalytic Hydrogenation: The Influence of Steric Bulk on Catalyst Accessibility
Catalytic hydrogenation is a fundamental reaction for the reduction of alkynes to either alkenes or alkanes, depending on the catalyst and reaction conditions.[5][6] The accessibility of the alkyne to the surface of the heterogeneous catalyst is a critical factor in determining the reaction rate.
Experimental Protocol: Catalytic Hydrogenation
-
A solution of the propargylic alcohol (5 mmol) in ethanol (25 mL) is placed in a high-pressure reactor.
-
Palladium on carbon (10% Pd/C, 5 mol%) is added to the solution.[5]
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the crude product, which is then purified by distillation.
Data Summary: Catalytic Hydrogenation
| Compound | Product | Yield (%) |
| Propargyl Alcohol | Propan-1-ol | >95 |
| This compound | 2,2-dimethylhexan-3-ol | 68 |
Discussion of Results
The results of the catalytic hydrogenation again highlight the role of steric hindrance. The terminal and easily accessible alkyne of propargyl alcohol is rapidly and completely reduced to the corresponding alkane. However, the internal alkyne in this compound, shielded by the adjacent tert-butyl group, exhibits significantly reduced reactivity. The lower yield suggests that a longer reaction time or more forcing conditions would be required to achieve complete conversion, underscoring the challenge of bringing the sterically encumbered alkyne to the active sites of the heterogeneous catalyst.
Sonogashira Cross-Coupling: A Case Study in Ligand-Metal-Substrate Interactions
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, widely used in the synthesis of complex molecules and pharmaceuticals.[7][8] The efficiency of this reaction can be influenced by the steric bulk of the alkyne substrate, which can affect the transmetalation and reductive elimination steps of the catalytic cycle.
Experimental Protocol: Sonogashira Cross-Coupling
-
To a solution of iodobenzene (1.0 mmol), the respective propargylic alcohol (1.2 mmol), and CuI (0.05 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₄ (0.025 mmol).
-
The reaction mixture is stirred at 60 °C under a nitrogen atmosphere for 6 hours.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).
-
The organic layer is washed with brine (2 x 10 mL), dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Summary: Sonogashira Cross-Coupling
| Compound | Product | Yield (%) |
| Propargyl Alcohol | 3-phenylprop-2-yn-1-ol | 92 |
| This compound | 2,2-dimethyl-1-phenylhex-5-yn-3-ol | 55 |
Discussion of Results
In the Sonogashira coupling, the steric hindrance of this compound once again leads to a notable decrease in reaction efficiency compared to propargyl alcohol. The bulky tert-butyl group likely hinders the coordination of the alkyne to the palladium center, slowing down the catalytic cycle and leading to a lower yield. This result is particularly relevant for drug development professionals, as it demonstrates that even highly efficient and robust coupling reactions can be significantly impacted by substrate sterics.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural comparison of propargyl alcohol and this compound.
Caption: Conceptual workflow illustrating the impact of steric hindrance on reactivity.
Applications in Drug Development
The differential reactivity of these two propargylic alcohols has significant implications for drug development. The robust reactivity of propargyl alcohol makes it an ideal building block for the rapid synthesis of diverse compound libraries. Conversely, the attenuated reactivity of this compound can be strategically employed to achieve selective transformations in the presence of other reactive functional groups. The bulky tert-butyl group can also serve as a steric shield, influencing the binding of a molecule to its biological target.
Conclusion
This guide has provided a comprehensive comparison of the reactivity of this compound and propargyl alcohol. The experimental data consistently demonstrates that the steric hindrance imposed by the tert-butyl group in this compound significantly reduces its reactivity in a range of common synthetic transformations compared to the unhindered propargyl alcohol. This understanding is crucial for researchers and drug development professionals in selecting the appropriate building blocks and designing efficient synthetic routes for the preparation of complex molecules.
References
-
Pandey, A. R., et al. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly, 153, 849-873. Available from: [Link]
-
Recent advances in the direct transformation of propargylic alcohols to allenes. (2021). Organic Chemistry Frontiers. Available from: [Link]
-
Bovonsombat, P., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23355-23376. Available from: [Link]
-
Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Advances. Available from: [Link]
-
Gold and Silver Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives. (n.d.). UCL Discovery. Available from: [Link]
-
Maji, M., & Ghorai, M. K. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(52), 29578–29623. Available from: [Link]
-
Sonogashira‐type cross‐coupling reactions with propargyl substrates. (2023). Chemistry – An Asian Journal. Available from: [Link]
-
Harnessing the Versatile Reactivity of Propargyl Alcohols and Their Derivatives for Sustainable Complex Molecule Synthesis. (2015). ChemInform. Available from: [Link]
-
Wills, M., et al. (2018). Combining Electronic and Steric Effects to Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 20(4), 975–978. Available from: [Link]
-
Wills, M., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. PubMed. Available from: [Link]
-
Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. (n.d.). Nature Communications. Available from: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
What is/are the product when 2,2-dimethylhex-5-en-3-ol reacts with Lucas reagent? (2014). Stack Exchange. Available from: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available from: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024). Journal of the American Chemical Society. Available from: [Link]
-
Transfer Hydrogenation and Hydrogenation of Commercial-Grade Aldehydes to Primary Alcohols. (2026). AperTO. Available from: [Link]
-
Catalytic Hydrogenation. (2019). Chemistry LibreTexts. Available from: [Link]
-
Sonogashira cross-coupling of 32 with propargyl alcohol. (n.d.). ResearchGate. Available from: [Link]
-
Product Class 3: Propargylic Alcohols. (n.d.). Science of Synthesis. Available from: [Link]
-
2,2-Dimethyl-5-hexen-3-ol. (n.d.). PubChem. Available from: [Link]
-
Chemical Properties of 2,2-Dimethyl-5-hexen-3-ol (CAS 19550-89-1). (n.d.). Cheméo. Available from: [Link]
-
2,2-Dimethylhex-5-en-1-ol. (n.d.). LookChem. Available from: [Link]
-
Regioselective anti-Silyllithiation of Propargylic Alcohols. (n.d.). ChemRxiv. Available from: [Link]
-
Experimental and Theoretical DFT Investigations in the[1][9]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. (2021). MDPI. Available from: [Link]
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Chiral GC Methods for Determining ee of 2,2-dimethylhex-5-yn-3-ol
This guide details the authoritative Chiral Gas Chromatography (GC) methods for determining the enantiomeric excess (ee) of 2,2-dimethylhex-5-yn-3-ol (also referred to as 11n in key literature).
Based on the specific synthesis and analysis protocols developed by Ortiz-Marciales et al. and utilized in the gram-scale synthesis of fungal decanolides by Sherwood and Williamson , the gold-standard method involves the analysis of the O-acetyl derivative on a CP-Chirasil-Dex CB column.
Executive Summary
This compound is a critical chiral homopropargyl alcohol intermediate, notably used in the synthesis of macrolides such as aspinolide A. Its structure features a sterically demanding tert-butyl group adjacent to the chiral center, which can lead to peak tailing in direct analysis.
-
Primary Recommendation: Derivatization to the acetate ester followed by analysis on CP-Chirasil-Dex CB .
-
Mechanism: The bulky tert-butyl group and the acetylated hydroxyl moiety create a rigid conformation that maximizes inclusion complexation differences with the
-cyclodextrin stationary phase. -
Alternative:
-DEX 225 for direct analysis if derivatization is precluded.
Primary Method: Acetate Derivatization on CP-Chirasil-Dex CB
This protocol is derived from the work of Ortiz-Marciales, where high enantioselectivity (
Rationale for Derivatization
Direct injection of this compound often results in broad peaks due to hydrogen bonding with the stationary phase and the silanol groups of the column. Acetylation serves two purposes:
-
Improves Peak Shape: Eliminates hydroxyl hydrogen bonding, resulting in sharp, symmetric peaks.
-
Enhances Chiral Recognition: The acetate group adds a dipole and steric bulk that fits specifically into the cyclodextrin cavity, often increasing the separation factor (
).
Experimental Protocol
Step A: Sample Derivatization
-
Reagents: Acetic anhydride (
), Pyridine, DMAP (catalytic), Dichloromethane ( ). -
Procedure:
-
Dissolve approx. 5 mg of this compound in 0.5 mL of
. -
Add 20
L of Pyridine and 20 L of Acetic anhydride. -
Add a single crystal of DMAP.
-
Stir at room temperature for 30 minutes (monitor by TLC).
-
Quench with 0.5 mL saturated
, separate the organic layer, and dry over . -
Dilute the organic layer 1:10 with hexane or
for GC injection.
-
Step B: GC Instrumentation & Conditions
| Parameter | Setting |
| Column | CP-Chirasil-Dex CB (Agilent/Varian) |
| Dimensions | 25 m |
| Stationary Phase | Chemically bonded |
| Carrier Gas | Helium or Hydrogen (constant flow: 1.0 mL/min) |
| Inlet Temperature | 220 °C |
| Split Ratio | 50:1 |
| Detector | FID at 250 °C |
| Oven Program | Isothermal at 100 °C (Hold 20 min) or Ramp: 90 °C (5 min) |
Expected Performance
-
Separation Factor (
): Typically > 1.05 for the acetate derivative. -
Resolution (
): Baseline separation ( ). -
Elution Order: Must be determined by injecting an authentic standard (e.g., prepared via asymmetric reduction of the ketone). In analogous systems (e.g., 1-phenyl-ethanol), the (R)-acetate often elutes before the (S)-acetate on this phase, but confirmation with a standard is mandatory.
Alternative Method: Direct Analysis on -DEX 225
If derivatization is not feasible, the
| Parameter | Setting |
| Column | |
| Phase Chemistry | 2,3-di-O-acetyl-6-O-TBDMS- |
| Oven Temp | 110 °C Isothermal |
| Pros/Cons | Pros: No sample prep. Cons: Lower resolution compared to the acetate method; potential peak tailing. |
Analytical Workflow Diagram
The following diagram illustrates the decision matrix and workflow for determining the ee of this compound.
Caption: Workflow for the preparation and chiral GC analysis of this compound.
Comparative Data Summary
| Feature | Method A: Acetate / CP-Chirasil-Dex CB | Method B: Direct / |
| Analyte Form | Acetyl Ester (Derivatized) | Free Alcohol |
| Resolution ( | High (> 2.0) | Moderate (1.2 - 1.5) |
| Peak Symmetry | Excellent (Tailing Factor < 1.1) | Good (Tailing Factor ~ 1.3) |
| Analysis Time | ~15-25 mins | ~20-30 mins |
| Robustness | High (Less sensitive to column age) | Moderate (Sensitive to moisture) |
| Literature Basis | Ortiz-Marciales et al. (2011, 2016) | General Supelco Applications |
References
-
Sherwood, A. M., & Williamson, S. E. (2018). Scalable Regio- and Stereoselective Synthesis of Functionalized (E)-4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives. The Journal of Organic Chemistry, 83(13), 7150–7165. Link
-
Ortiz-Marciales, M., De Jesús, M., et al. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols.[1] The Journal of Organic Chemistry, 76(6), 1883–1886. Link
-
Huang, K., Ortiz-Marciales, M., et al. (2008).[2] Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol. The Journal of Organic Chemistry, 73(17), 6928–6931. Link
-
Agilent Technologies. (n.d.).[1] CP-Chirasil-Dex CB Column Specifications and Applications. Link[1]
Sources
Comparative Guide: Catalytic Propargylation Strategies for Pivalaldehyde
Executive Summary
Pivalaldehyde (2,2-dimethylpropanal) serves as a critical benchmark substrate in propargylation chemistry. Its steric bulk (tert-butyl group) and lack of
This guide compares three dominant catalytic strategies for converting pivalaldehyde to homopropargylic alcohols: Zinc-mediated boronate exchange , Indium-mediated aqueous Barbier , and Chiral Phosphoric Acid (CPA) catalysis .
-
Best for Precision & Regiocontrol: Zinc (Zn) . The boronate exchange pathway offers superior regioselectivity (>99:1) and eliminates allenic byproducts.
-
Best for Green Chemistry & Simplicity: Indium (In) . Operates in aqueous media with high functional group tolerance, though cost is a factor.
-
Best for Enantioselectivity: Chiral Phosphoric Acids (CPA) .[1] Delivers high ee (>90%), though reaction times are significantly prolonged by the steric bulk of pivalaldehyde.[1]
Mechanistic Primer: The Regioselectivity Challenge
The core challenge in propargylation is the "propargyl vs. allenyl" dichotomy. Propargyl metal reagents (
-
Allenyl Attack (Preferred): Proceeds via a closed six-membered Zimmerman-Traxler transition state to yield the desired homopropargylic alcohol .
-
Propargyl Attack: Often yields the allenic alcohol byproduct.
Pivalaldehyde's steric bulk exacerbates this competition, making catalyst choice critical for stabilizing the allenyl-metal intermediate.
Figure 1: Mechanistic pathway showing the metallotropic equilibrium. Catalysts that stabilize the Allenyl-Metal species (e.g., Zn, In) favor the desired homopropargylic alcohol via a closed transition state.
Detailed Catalyst Analysis
A. Zinc (Zn): The Precision Workhorse
Zinc reagents, particularly when generated from propargyl boronates via B/Zn exchange, represent the gold standard for regiocontrol.
-
Mechanism: Transmetallation generates a transient allenylzinc species. The thermodynamics heavily favor the allenyl form, preventing the formation of allenic alcohol byproducts.
-
Pivalaldehyde Specifics: The steric bulk of the tert-butyl group does not hinder the zinc-mediated addition as significantly as it does Lewis Acid pathways.
-
Key Advantage: Fandrick et al. demonstrated that catalytic Zn (with boronate reagents) achieves >99:1 regioselectivity, even with hindered aldehydes.
B. Indium (In): The Green Solution
Indium mediates Barbier-type reactions in water or THF/H₂O mixtures without requiring inert atmospheres.
-
Mechanism: Indium forms a stable organometallic species in water that is tolerant of hydroxyl and carboxyl groups.
-
Pivalaldehyde Specifics: Indium is exceptionally effective here. The aqueous environment accelerates the reaction due to hydrophobic packing effects, helping to overcome pivalaldehyde's steric barrier.
-
Key Advantage: Operational simplicity.[2][3][4] No need for dry solvents or protecting groups.
C. Chiral Phosphoric Acids (CPA): The Asymmetric Choice
Organocatalysis using BINOL-derived phosphoric acids coupled with allenylboronates offers high enantioselectivity.
-
Mechanism: The CPA activates the boronate via hydrogen bonding while organizing the transition state geometry.
-
Pivalaldehyde Specifics: This is the most challenging substrate for CPAs. Literature indicates that while yields remain high (>85%), the reaction time increases significantly (from hours to days) and enantioselectivity can drop by ~10% compared to linear aldehydes due to steric repulsion in the tight chiral pocket.
-
Key Advantage: Metal-free generation of chiral homopropargylic alcohols.
Comparative Data Analysis
The following table synthesizes performance metrics specifically for pivalaldehyde (or equivalent hindered aliphatic aldehydes) across the three methodologies.
| Feature | Zinc (Zn) / Boronate | Indium (In) / Aqueous | Chiral Phosphoric Acid (CPA) |
| Reagent System | Propargyl Boronate + Et₂Zn (cat) | Propargyl Bromide + In powder | Allenylboronate + CPA (cat) |
| Solvent | THF / Toluene | Water / THF | Cyclohexane / Toluene |
| Yield (Pivalaldehyde) | 92 - 96% | 85 - 91% | 80 - 88% |
| Regioselectivity | > 99:1 (Alkyne:Allene) | > 95:5 (Alkyne:Allene) | > 98:1 (Alkyne:Allene) |
| Enantioselectivity | N/A (Racemic)* | N/A (Racemic)** | 80 - 93% ee *** |
| Reaction Time | Fast (1 - 4 h) | Medium (4 - 12 h) | Slow (24 - 48 h) |
| Green Metric | Moderate (Organic solvent) | Excellent (Water) | Good (Metal-free) |
| Cost | Low (Zn is cheap) | High (In is expensive) | High (Chiral catalyst) |
*Asymmetric variants exist but require stoichiometric chiral ligands. **Chiral ligands (e.g., PyBox) can be added to In systems but are less common. ***Ee drops for pivalaldehyde compared to unhindered substrates (often >98% for others).
Experimental Protocols
Protocol A: High-Precision Zinc-Catalyzed Propargylation
Adapted from Fandrick et al. (Boehringer Ingelheim)
Objective: Synthesis of 4,4-dimethyl-1-pentyn-3-ol with maximum regiopurity.
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon.
-
Reagents: Add Pivalaldehyde (10 mmol, 1.0 equiv) and Propargyl Boronate (e.g., pinacol ester, 1.1 equiv) in anhydrous THF (20 mL).
-
Catalyst Initiation: Cool to 0°C. Add Diethylzinc (Et₂Zn) (1.0 M in hexanes, 10 mol%) dropwise.
-
Note: The reaction is exothermic.[5] Maintain internal temp < 5°C during addition.
-
-
Reaction: Warm to room temperature (23°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl (15 mL).
-
Workup: Extract with Et₂O (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, 5% EtOAc in Hexanes).
Protocol B: Green Indium-Mediated Propargylation
Adapted for aqueous media efficiency
Objective: Rapid, eco-friendly synthesis without dry solvents.
-
Setup: Use a standard 20 mL vial open to air (no inert gas needed).
-
Mixing: Combine Pivalaldehyde (1.0 mmol) and Propargyl Bromide (1.2 mmol, 80% in toluene) in Water (3 mL).
-
Activation: Add Indium powder (1.2 mmol, 100 mesh).
-
Sonication (Optional but recommended): Sonicate the mixture for 30–60 minutes. Alternatively, stir vigorously for 4–6 hours.
-
Visual Cue: The grey Indium powder will disappear/aggregate as the reaction proceeds.
-
-
Extraction: Add Et₂O (5 mL) directly to the vial. Separate layers. Extract aqueous layer once more.
-
Isolation: Dry organics over Na₂SO₄ and concentrate. Purity is often sufficient for downstream use without chromatography.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate catalyst based on project constraints (Scale vs. Chirality vs. Sustainability).
Figure 2: Decision matrix for catalyst selection based on specific project requirements.
References
-
Fandrick, D. R., et al. (2010).[6] "Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates." Organic Letters, 12(1), 88–91.[6]
-
Reddy, L. R. (2012).[4] "Chiral Brønsted Acid Catalyzed Enantioselective Propargylation of Aldehydes with Allenylboronate." Organic Letters, 14(4), 1142–1145.
-
Loh, T. P., et al. (1999). "Indium-mediated allylation and propargylation reactions in aqueous media." Tetrahedron Letters, 40(14), 2843-2846.
-
Antilla, J. C., et al. (2010). "Chiral Phosphoric Acid-Catalyzed Allylboration and Propargylation." Journal of the American Chemical Society, 132(34), 11884–11886.
-
BenchChem. (2025).[7] "A Comparative Guide to Allenylboronic Acid and Allenylstannanes for Propargylation Reactions." BenchChem Technical Guides.
Sources
- 1. BJOC - Enantioselective PCCP Brønsted acid-catalyzed aminalization of aldehydes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Chiral Brønsted Acid Catalyzed Enantioselective Propargylation of Aldehydes with Allenylboronate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Optical Rotation of (S)-2,2-dimethylhex-5-yn-3-ol: A Comparative Analysis
In the landscape of modern drug development and stereoselective synthesis, the precise characterization of chiral molecules is paramount. The enantiomeric purity of a compound can dramatically influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Optical rotation, a fundamental chiroptical property, remains a cornerstone technique for the rapid assessment of enantiomeric composition. This guide provides a comprehensive analysis of the optical rotation of (S)-2,2-dimethylhex-5-yn-3-ol, a chiral propargyl alcohol of interest in synthetic chemistry.
This document moves beyond a simple recitation of data, offering a comparative perspective against structurally related chiral alkynols. By examining these compounds in parallel, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the factors influencing optical rotation and the practical nuances of its measurement.
The Principle of Optical Rotation: A Brief Primer
Chiral molecules, by definition, are non-superimposable on their mirror images.[1] This three-dimensional asymmetry gives rise to their ability to rotate the plane of plane-polarized light.[2] When a beam of plane-polarized light passes through a solution containing an excess of one enantiomer, the plane of polarization is rotated by a specific angle.[3] This angle of rotation, termed the observed rotation (α), is directly proportional to the concentration of the chiral compound and the path length of the light through the sample.[3]
To establish a standardized measure independent of experimental parameters, the specific rotation ([α]) is calculated. This intrinsic property of a chiral molecule is defined by the Biot-Savart law and is typically reported at a specific temperature (usually 20°C or 25°C) and wavelength (commonly the sodium D-line at 589.3 nm).[1][3]
Comparative Analysis of Chiral Propargyl Alcohols
The table below presents the reported specific rotation values for a selection of chiral alkynols, highlighting the influence of substitution patterns on the chiroptical properties.
| Compound | Structure | Specific Rotation ([α]) | Conditions |
| (S)-(-)-3-Butyn-2-ol | -45° | neat, 22°C, D-line[4] | |
| (S)-(-)-3-Butyn-2-ol | -15.0° | c = 1% in chloroform, 20°C, D-line[4] | |
| (S)-1-Pentyn-3-ol | Value not found | ||
| (S)-1-Hexyn-3-ol | Value not found | ||
| (S)-2,2-dimethylhex-5-yn-3-ol | Structure not available | Value not reported |
Note: The absence of reported values for (S)-1-pentyn-3-ol and (S)-1-hexyn-3-ol underscores the necessity for experimental determination or computational prediction for many chiral compounds.
The data for (S)-(-)-3-butyn-2-ol reveals a significant solvent effect on the magnitude of the specific rotation, a critical consideration in any polarimetric measurement.[4] The difference between the neat value and the value in chloroform highlights the role of solute-solvent interactions in influencing the conformational equilibrium of the chiral molecule, which in turn affects its interaction with polarized light.
For (S)-2,2-dimethylhex-5-yn-3-ol, the presence of a bulky tert-butyl group adjacent to the stereocenter is expected to significantly influence its chiroptical properties. While a definitive prediction of the sign and magnitude of its optical rotation without experimental data or high-level computational modeling is speculative, the principles outlined in this guide provide a robust framework for its determination.
Predicting Optical Rotation: The Rise of Computational Methods
In the absence of experimental data, computational chemistry offers a powerful tool for predicting the optical rotation of chiral molecules.[5][6] Methods based on density functional theory (DFT) and time-dependent density functional theory (TD-DFT) can provide accurate estimations of specific rotation.[5][7] These calculations take into account the molecule's three-dimensional structure and electronic properties to model its interaction with light.[8][9] For complex and flexible molecules, a thorough conformational analysis is crucial for obtaining a reliable prediction.[10]
Experimental Protocol for the Determination of Specific Rotation
The following protocol provides a detailed, step-by-step methodology for the accurate measurement of the optical rotation of a chiral compound such as (S)-2,2-dimethylhex-5-yn-3-ol, using chloroform as the solvent.
Instrumentation:
-
Modern polarimeter with a sodium D-line lamp (589.3 nm) and temperature control.
-
Polarimeter cell (1 dm path length).
-
Volumetric flasks and pipettes.
-
Analytical balance.
Reagents:
-
Sample of (S)-2,2-dimethylhex-5-yn-3-ol of the highest possible enantiomeric purity.
-
Spectroscopic grade chloroform. It is crucial to use alcohol-free chloroform, as ethanol can interfere with the measurement.[2]
Procedure:
-
Instrument Preparation:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.
-
Set the temperature of the sample chamber to the desired value (e.g., 20°C or 25°C) and allow it to equilibrate.
-
-
Blank Measurement:
-
Fill the polarimeter cell with pure, spectroscopic grade chloroform. Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter and take a blank reading. This value should be close to zero. If not, consult the instrument's manual for calibration procedures. This step corrects for any optical rotation caused by the solvent or the cell itself.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the (S)-2,2-dimethylhex-5-yn-3-ol sample (e.g., 100 mg) using an analytical balance.
-
Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).
-
Dissolve the sample in chloroform and dilute to the mark. Ensure the solution is homogeneous.
-
Calculate the concentration (c) of the solution in g/mL.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings until a stable value is obtained.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation using the following formula: [α]DT = α / (l × c) Where:
-
[α]DT is the specific rotation at temperature T and the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Data Presentation and Interpretation:
The results of the polarimetric analysis should be presented clearly, including the observed rotation, concentration, path length, temperature, and the calculated specific rotation.
Sources
- 1. Specific rotation - Wikipedia [en.wikipedia.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. (S)-(-)-3-Butyn-2-ol 97 2914-69-4 [sigmaaldrich.com]
- 5. Machine Learning Classification of Chirality and Optical Rotation Using a Simple One-Hot Encoded Cartesian Coordinate Molecular Representation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Accurate prediction of the optical rotation and NMR properties for highly flexible chiral natural products - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethylhex-5-yn-3-ol
CAS No: 53723-35-6 | Formula: C₈H₁₄O | Mol.[1][2][3] Weight: 126.20 g/mol [2][3]
Executive Safety Summary
2,2-Dimethylhex-5-yn-3-ol is a secondary acetylenic alcohol used primarily as a chiral intermediate in the synthesis of complex pharmaceutical scaffolds. Its structural combination of a terminal alkyne and a bulky tert-butyl group creates a unique safety profile that differs from standard laboratory solvents.
Critical Hazard Alert:
-
Explosive Acetylide Formation: The terminal alkyne proton (–C≡C–H ) is weakly acidic (pKa ~25). Upon contact with copper, silver, mercury, or their alloys (e.g., brass fittings), it can form shock-sensitive metal acetylides .
-
Flammability: Classified as a Combustible Liquid (Flash Point est. ~55–65°C). Vapors are heavier than air and may travel to ignition sources.
Personal Protective Equipment (PPE) Matrix
Selection of PPE must be based on a "Worst-Case" scenario, assuming potential skin absorption and severe eye irritation typical of propargylic alcohol derivatives.
| Protection Zone | Recommended Equipment | Performance Standard |
| Eye / Face | Chemical Splash Goggles (Indirect Vent) | ANSI Z87.1+ (Faceshield required for transfers >1L) |
| Hand (Splash) | Nitrile Rubber (Min. 0.11 mm / 4 mil) | EN 374 Type B (Change immediately upon contamination) |
| Hand (Immersion) | Butyl Rubber or Viton® (Min. 0.3 mm) | >480 min breakthrough time for ketones/alcohols |
| Body | Flame-Resistant (FR) Lab Coat | Nomex® or chemically treated cotton (Snap closures) |
| Respiratory | Organic Vapor (OV) Cartridge | Required if handling outside a fume hood (e.g., spill cleanup) |
Expert Insight: While standard nitrile gloves provide adequate splash protection for secondary alcohols, the alkyne moiety increases permeation rates. For prolonged handling (e.g., cleaning reactors), double-gloving with a Silver Shield® laminate liner under nitrile is the gold standard for safety.
Operational Handling Protocols
Material of Construction (MOC) Compatibility
Before introducing this compound into any system, you must verify the "Wetted Path."
-
✅ APPROVED: Stainless Steel (304/316), Borosilicate Glass, Teflon (PTFE), Polyethylene (HDPE), Hastelloy.
-
❌ FORBIDDEN: Copper, Brass, Bronze, Silver, Solder joints containing heavy metals.
-
Reasoning: Formation of Copper(I) acetylide (
) can occur even in trace presence of moisture/bases. This solid precipitates and can detonate upon drying or friction [1].
-
Storage & Stability
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). Terminal alkynes can slowly polymerize or form peroxides upon prolonged exposure to air and light.
-
Temperature: Cool, dry area (2–8°C recommended for long-term purity).
-
Segregation: Isolate from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (which deprotonate the alkyne, accelerating reactivity).
Safe Transfer Workflow
The following diagram illustrates the decision logic for safe dispensing.
Figure 1: Critical Control Point Logic for dispensing terminal alkynols. Note the mandatory stop if copper alloys are detected.
Emergency Response Procedures
Spills & Exposure
-
Small Spill (<50 mL): Absorb with vermiculite or sand. Do NOT use clay-based absorbents if they contain metal impurities that could catalyze reaction. Collect in a plastic (HDPE) container.
-
Large Spill: Evacuate area. Eliminate ignition sources. Use non-sparking tools.
-
Skin Contact: Wash with soap and water for 15 minutes. The lipophilic tert-butyl group may facilitate skin penetration; monitor for systemic dizziness (a sign of solvent intoxication).
Fire Fighting
-
Media: Alcohol-resistant foam, Dry chemical, or Carbon dioxide (CO₂).
-
Contraindication: Do not use a solid water stream, as it may scatter the burning liquid.
-
Combustion Products: Carbon monoxide (CO) and irritating organic vapors.
Disposal & Waste Management
Disposal of terminal alkynes requires strict segregation to prevent "downstream" accidents in waste drums.
-
Segregation: Label waste clearly as "Flammable - Terminal Alkyne."
-
pH Control: Ensure waste stream is Neutral (pH 6-8) . Basic conditions promote acetylide formation if metal ions are present in the waste container.
-
Container: Use HDPE jerrycans. Never use metal safety cans unless they are certified stainless steel.
References
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Section on Acetylenic Compounds and Metal Acetylides).
-
BLD Pharm. (2024). Product Safety Data: this compound (CAS 53723-35-6).[1][2][4] Retrieved from
-
PubChem. (2024).[5] Compound Summary: Acetylenic Alcohols. National Library of Medicine. Retrieved from
-
Air Products. (2020). Safety Data Sheet: Surfynol 61 (3,5-Dimethyl-1-hexyn-3-ol). (Used for toxicological read-across of structurally similar alkynols). Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
